3,5-Dichlorobenzohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISXKBKTSHNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371055 | |
| Record name | 3,5-dichlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62899-78-9 | |
| Record name | 3,5-dichlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichlorobenzohydrazide: Core Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential biological significance of 3,5-Dichlorobenzohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 62899-78-9 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | White solid / powder | [1] |
| Melting Point | 128-129 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | [2][3][4][5][6] |
Synthesis and Purification
The primary synthetic route to this compound involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. The resulting crude product can then be purified by recrystallization.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the synthesis of benzohydrazides from their corresponding benzoyl chlorides.[7][8]
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (optional, for pH adjustment)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzoyl chloride in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of hydrazine hydrate to the cooled solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux for a shorter period to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
If necessary, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum.
Experimental Protocol: Purification by Recrystallization
This is a general protocol for the purification of solid organic compounds.[1][9][10][11][12][13]
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization (Predicted)
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The aromatic region would likely display a pattern consistent with a 1,3,5-trisubstituted benzene ring. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[2][14][15][16][17][18]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two equivalent chlorine-substituted aromatic carbons, the two equivalent unsubstituted aromatic carbons, and the aromatic carbon attached to the carbonyl group.[19][20][21][22][23]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching in the aromatic region.[24][25][26][27]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ). The fragmentation pattern is expected to show characteristic losses of the hydrazide group and chlorine atoms.[28][29][30][31]
Potential Biological Activity and Signaling Pathway
Hydrazide derivatives are a well-known class of compounds with a broad range of biological activities.[32] Recent studies have highlighted that derivatives of 3,5-dichlorobenzyl alcohol act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[32] This suggests a potential mechanism of action for this compound and its derivatives.
Proposed Signaling Pathway: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can ultimately induce cell death.[12][16][19][33][34][35][36][37][38]
Experimental Workflow: SDH Inhibition Assay
A common method to assess the inhibitory activity of a compound against SDH is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[34]
Logical Workflow for Synthesis and Purification
The overall process from starting materials to a pure, characterized compound follows a logical sequence of steps common in synthetic organic chemistry.[2][9][10][11][14][15][32][33]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Digitising chemical synthesis in automated and robotic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592) [hmdb.ca]
- 17. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum [chemicalbook.com]
- 18. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]
- 19. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 21. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) 13C NMR spectrum [chemicalbook.com]
- 22. BENZYLHYDRAZINE DIHYDROCHLORIDE(20570-96-1) 13C NMR spectrum [chemicalbook.com]
- 23. dev.spectrabase.com [dev.spectrabase.com]
- 24. dev.spectrabase.com [dev.spectrabase.com]
- 25. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR [m.chemicalbook.com]
- 26. dev.spectrabase.com [dev.spectrabase.com]
- 27. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 28. 3,5-Dichlorobenzoic acid(51-36-5) MS [m.chemicalbook.com]
- 29. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]
- 30. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. dev.spectrabase.com [dev.spectrabase.com]
- 32. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 33. m.youtube.com [m.youtube.com]
- 34. benchchem.com [benchchem.com]
- 35. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 37. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
The Multifaceted Role of Benzohydrazide Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of benzohydrazide derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, and therapeutic potential across various disease areas, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Benzohydrazide Derivatives
Benzohydrazide, a derivative of benzoic acid and hydrazine, serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The core structure, characterized by a carbohydrazide moiety attached to a benzene ring, provides a unique framework for chemical modification. This flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. The biological significance of this scaffold is underscored by its presence in established drugs, highlighting its importance in medicinal chemistry.[1][2]
Synthesis of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives typically involves a straightforward condensation reaction between a benzohydrazide and an appropriate aldehyde or ketone. This reaction is often catalyzed by a few drops of acid and can be carried out under conventional heating or microwave irradiation, with the latter often leading to reduced reaction times and improved yields.
General Synthetic Workflow
Below is a generalized workflow for the synthesis of N'-substituted benzohydrazide derivatives.
References
3,5-Dichlorobenzohydrazide: A Comprehensive Technical Guide
CAS Number: 62899-78-9
This technical guide provides an in-depth overview of 3,5-Dichlorobenzohydrazide, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science, covering its fundamental properties, synthesis protocols, and key applications, with a focus on its role as a precursor to biologically active molecules.
Core Chemical and Physical Properties
This compound is a stable, solid organic compound. Its core structure, featuring a dichlorinated benzene ring attached to a hydrazide moiety, makes it a valuable building block in synthetic chemistry. The presence of reactive nitrogen atoms and the substituted aromatic ring allows for a wide range of chemical modifications.
| Property | Value | Reference(s) |
| CAS Number | 62899-78-9 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2] |
| Appearance | White solid / powder | [2] |
| Melting Point | 128-205 °C (Reported values vary) | [1][2] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol and DMSO. | [3] |
Synthesis and Experimental Protocols
The primary synthesis of this compound starts from 3,5-dichlorobenzoic acid. This intermediate can then be readily converted into various derivatives, such as N-acylhydrazones and 1,3,4-oxadiazoles, which are classes of compounds extensively studied for their pharmacological potential.
Experimental Protocol 1: Synthesis of this compound (from Ester)
This two-step protocol involves the initial esterification of 3,5-dichlorobenzoic acid followed by hydrazinolysis.
Step 1: Esterification of 3,5-Dichlorobenzoic Acid
-
In a round-bottom flask, suspend 3,5-dichlorobenzoic acid (1 equivalent) in methanol (approx. 5-10 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the methyl 3,5-dichlorobenzoate ester.
Step 2: Hydrazinolysis of Methyl 3,5-Dichlorobenzoate
-
Dissolve the methyl 3,5-dichlorobenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (approx. 1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.[4]
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the resulting white solid, wash it thoroughly with cold water, and dry it under a vacuum to obtain this compound.[5]
Experimental Protocol 2: Synthesis of N'-(Benzylidene)-3,5-dichlorobenzohydrazide (N-Acylhydrazone derivative)
This protocol details the condensation reaction between this compound and an aldehyde.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[6]
-
Stir the reaction mixture at room temperature or gently reflux for 30 minutes to 3 hours, monitoring completion by TLC.[6][7]
-
Once the reaction is complete, cool the mixture to room temperature or in an ice bath.
-
The precipitated product, N'-(Benzylidene)-3,5-dichlorobenzohydrazide, is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield the final product.
Experimental Protocol 3: Synthesis of 2-(3,5-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol describes the cyclodehydration of a diacylhydrazine intermediate, which can be formed in situ from the hydrazide and an acid chloride, using phosphorus oxychloride (POCl₃).
-
In a round-bottom flask, combine the starting hydrazide (e.g., this compound, 1 equivalent) and a substituted benzoic acid (1 equivalent).
-
Add phosphorus oxychloride (POCl₃), which acts as both the cyclizing reagent and the solvent (use in excess).[8]
-
Carefully heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base, such as a solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
The solid precipitate is filtered, washed extensively with water, and then dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.[8]
Synthetic Pathways and Logical Workflows
The following diagrams illustrate the logical progression from the starting material to the final derivatives, providing a clear visual representation of the synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorobenzohydrazide Compounds: A Technical Guide to Synthesis, Antifungal Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key literature surrounding dichlorobenzohydrazide compounds and their derivatives. This class of molecules has garnered significant interest in the scientific community, particularly for its potent antifungal properties. This document details their synthesis, presents quantitative biological activity data, outlines experimental protocols, and explores the structure-activity relationships that govern their efficacy.
Synthesis of Dichlorobenzohydrazide Derivatives
The synthesis of dichlorobenzohydrazide derivatives, particularly N,N'-diacylhydrazines, typically involves a multi-step process. A common route begins with the preparation of a dichlorobenzoyl chloride, which is then reacted with a suitable hydrazide.
A general synthetic approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with phenylhydrazine to yield dihydropyrazole derivatives bearing the dichlorophenyl moiety. Another key method is the direct acylation of a hydrazide with a dichlorobenzoyl chloride.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of dichlorobenzohydrazide derivatives, starting from the preparation of the key intermediate, 2,4-dichlorobenzoyl chloride.
Figure 1: General synthesis workflow for dichlorobenzohydrazide derivatives.
Antifungal Activity of Dichlorobenzohydrazide Derivatives
Dichlorobenzohydrazide derivatives have demonstrated significant in vitro and in vivo antifungal activity against a range of plant pathogenic fungi. The data presented below summarizes the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values from various studies.
Quantitative Antifungal Activity Data
| Compound ID | Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Series 1: N,N'-Diacylhydrazines containing 2,4-dichlorophenoxy moiety | ||||
| 4b | Sphaerotheca fuligenea | Not Reported | Not Reported | [1] |
| 4f | Sclerotinia sclerotiorum | Not Reported | Not Reported | [1] |
| 4n | Sclerotinia sclerotiorum | Not Reported | Not Reported | [1] |
| 4p | Corynespora cassiicola | Not Reported | Not Reported | [1] |
| 4q | Corynespora cassiicola | Not Reported | Not Reported | [1] |
| Series 2: Dichloro-substituted dihydropyrazoles | ||||
| 31 (2-thienyl) | Aspergillus niger | Not Reported | 5.35 | [2] |
| 22 (2,4-difluorophenyl) | Mycobacterium tuberculosis | Not Reported | 3.96 | [2] |
| 24 (4-trifluoromethyl) | Mycobacterium tuberculosis | Not Reported | 3.67 | [2] |
| Series 3: Diarylhydrazide Derivatives | ||||
| 2c | Alternaria brassicae | 0.30-8.35 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, including the synthesis of representative compounds and the evaluation of their antifungal activity.
Synthesis of Dichloro-substituted Dihydropyrazoles
This protocol is adapted from the synthesis of dichloro-substituted chalcones and their subsequent conversion to dihydropyrazoles.[2]
Step 1: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone)
-
To a solution of 3,4-dichloroacetophenone (10 mmol) in ethanol (20 mL), add an equimolar amount of the desired substituted benzaldehyde (10 mmol).
-
Add a catalytic amount of aqueous potassium hydroxide (40%) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Step 2: Synthesis of 3-(3,4-dichlorophenyl)-1-phenyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazole
-
Reflux a mixture of the synthesized chalcone (5 mmol) and phenylhydrazine (5 mmol) in glacial acetic acid (15 mL) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[3]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature for growth.
-
Prepare a spore or conidial suspension in sterile saline or a suitable broth.
-
Adjust the suspension concentration to a standardized value (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungal inoculum without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and for a sufficient duration (e.g., 24-72 hours) to allow for fungal growth.
-
-
Determination of MIC:
-
Visually assess fungal growth in each well.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many dichlorobenzohydrazide compounds is still under investigation. However, evidence suggests that some hydrazone derivatives may exert their antifungal effects by targeting key fungal-specific biosynthetic pathways, such as the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell lysis and death.
The following diagram illustrates the proposed mechanism of action, where the dichlorobenzohydrazide compound inhibits a key enzyme in the ergosterol biosynthesis pathway.
Figure 2: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR)
The antifungal activity of dichlorobenzohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Key SAR observations include:
-
Position of Chlorine Atoms: The presence and position of chlorine atoms on the benzoyl moiety are critical for activity. Dichloro-substitution often enhances antifungal potency compared to mono- or unsubstituted analogs.
-
Substituents on the Second Aromatic Ring: The nature of the substituent on the second benzoyl or phenyl ring plays a crucial role in modulating activity. Electron-withdrawing groups at specific positions can enhance efficacy against certain fungal strains.
-
Linker Moiety: The hydrazide linker is a key pharmacophoric feature. Modifications to this linker can significantly impact biological activity.
Conclusion
Dichlorobenzohydrazide compounds represent a promising class of antifungal agents with potent activity against a range of phytopathogens. This technical guide has summarized the key literature, providing insights into their synthesis, biological activity, and the structural features that govern their efficacy. Further research into their precise mechanism of action and optimization of their structure through medicinal chemistry approaches will be crucial for the development of novel and effective antifungal drugs for agricultural and clinical applications.
References
3,5-Dichlorobenzohydrazide: A Technical Overview of its Synthesis and History
Introduction
3,5-Dichlorobenzohydrazide is a chemical compound of interest to researchers in medicinal chemistry and drug development. Its molecular structure, featuring a dichlorinated benzene ring coupled with a hydrazide functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound, including detailed experimental protocols and relevant chemical data.
While the specific historical record of the initial discovery of this compound is not well-documented in readily available literature, its synthesis falls within the broader history of hydrazide chemistry. The first synthesis of simple acylhydrazides, namely formic and acetic acid hydrazides, is credited to Curtius in 1895. The general and most common method for the preparation of acylhydrazides involves the reaction of an ester with hydrazine. This foundational chemistry paves the way for the synthesis of a wide array of hydrazide compounds, including this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂N₂O |
| Molecular Weight | 205.04 g/mol |
| CAS Number | 62899-78-9 |
| Melting Point | 128-129 °C |
| Appearance | White solid / powder |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a 3,5-dichlorobenzoyl derivative with hydrazine hydrate. The two primary precursors for this synthesis are methyl 3,5-dichlorobenzoate and 3,5-dichlorobenzoyl chloride. Both routes are effective and the choice of precursor may depend on availability and laboratory-specific considerations.
Synthesis Workflow
The overall synthetic pathway to this compound from a common starting material, 3,5-dichlorobenzoic acid, is illustrated in the following diagram.
Caption: General synthetic routes to this compound.
Experimental Protocols
1. Synthesis from Methyl 3,5-Dichlorobenzoate (Ester Hydrazinolysis)
This method follows the classical approach to acylhydrazide synthesis from an ester.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,5-dichlorobenzoate in a suitable solvent such as ethanol or methanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
2. Synthesis from 3,5-Dichlorobenzoyl Chloride (Acyl Chloride Acylation)
This method is generally faster and proceeds under milder conditions due to the high reactivity of the acyl chloride.
Protocol:
-
Dissolve 3,5-dichlorobenzoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate (at least 2 equivalents to neutralize the HCl byproduct) in the same solvent, or in a biphasic system with an aqueous solution of hydrazine, while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If a precipitate forms, it is likely the desired product. If the product is soluble, the reaction mixture should be washed with water to remove hydrazine salts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).
Synthesis of Precursors
The successful synthesis of this compound relies on the availability of its key precursors. The following section details the synthesis of 3,5-dichlorobenzoic acid and its conversion to the corresponding methyl ester and acyl chloride.
Synthesis of 3,5-Dichlorobenzoic Acid
Several methods have been reported for the synthesis of 3,5-dichlorobenzoic acid. One common laboratory-scale method involves the diazotization of 3,5-dichloroaniline followed by a Sandmeyer-type reaction.
Protocol (from 3,5-dichloroaniline):
-
Dissolve 3,5-dichloroaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide or copper(I) bromide in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction to warm to room temperature and then heat to ensure complete reaction.
-
The resulting 3,5-dichlorobenzonitrile can then be hydrolyzed to 3,5-dichlorobenzoic acid by heating with a strong acid or base.
Preparation of Methyl 3,5-Dichlorobenzoate
The esterification of 3,5-dichlorobenzoic acid is a straightforward process.
Protocol (Fischer Esterification):
-
Suspend 3,5-dichlorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3,5-dichlorobenzoate.
Preparation of 3,5-Dichlorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a common transformation in organic synthesis.
Protocol:
-
Place 3,5-dichlorobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced.
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Gently heat the reaction mixture to reflux. The reaction is typically complete when the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Remove the excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step or purified by vacuum distillation.
Conclusion
While the precise moment of its first synthesis remains to be definitively cited, the preparation of this compound is readily achievable through well-established synthetic organic chemistry principles. The compound serves as a valuable intermediate for the development of new chemical entities with potential applications in various fields of research. The detailed protocols provided in this guide offer a practical framework for the synthesis of this compound and its necessary precursors, enabling further investigation into its chemical properties and potential uses.
Methodological & Application
Synthesis of Novel Hydrazones from 3,5-Dichlorobenzohydrazide: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of hydrazones derived from 3,5-Dichlorobenzohydrazide. Hydrazones are a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The protocol detailed below outlines a straightforward and efficient method for the preparation of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides.
Introduction
Hydrazones are characterized by the structure R1R2C=NNHR3. The synthesis typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. This application note focuses on the synthesis of a series of novel hydrazones obtained by reacting this compound with various substituted benzaldehydes. The resulting compounds are of interest for further investigation in drug discovery and development programs.
Reaction Scheme
The synthesis of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides proceeds via the condensation of this compound with a substituted benzaldehyde in the presence of an acidic catalyst, typically glacial acetic acid, in an alcoholic solvent.
Caption: General reaction scheme for the synthesis of hydrazones.
Experimental Protocol
This section provides a detailed methodology for the synthesis of a series of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides.
Materials and Methods
-
This compound
-
Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with a hot plate
-
Büchner funnel and filter paper
-
Melting point apparatus
General Synthesis Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective substituted benzaldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for a specified time (see Table 1).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
-
Dry the purified product and determine its melting point and yield.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides.
Table 1: Synthesis of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides
| Aldehyde Substituent | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 4-Chloro | 4 | 85 | 230-232 |
| 4-Nitro | 3 | 90 | 265-267 |
| 4-Methoxy | 5 | 82 | 218-220 |
| 3-Nitro | 3 | 88 | 240-242 |
| 2-Chloro | 4 | 80 | 210-212 |
| 2-Hydroxy | 4 | 78 | 250-252 |
| 4-Dimethylamino | 5 | 85 | 225-227 |
| 2,4-Dichloro | 4 | 87 | 235-237 |
| 3,4-Dimethoxy | 5 | 81 | 205-207 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target hydrazones.
Caption: Workflow for the synthesis of hydrazones.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of a variety of N'-substituted-benzylidene-3,5-dichlorobenzohydrazides in good to excellent yields. The straightforward procedure and readily available starting materials make this an accessible method for researchers in the field of medicinal chemistry and drug development. The synthesized compounds can serve as a library for screening for various biological activities, contributing to the discovery of new therapeutic agents.
3,5-Dichlorobenzohydrazide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzohydrazide is a readily accessible building block that serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of the dichloro-substituted phenyl ring often imparts significant biological activity to the resulting molecules, making this scaffold of particular interest in the field of medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The potential biological activities of these compounds, such as antimicrobial, anticancer, and anti-inflammatory effects, are also discussed.
Synthesis of Intermediates: Hydrazones
A common and crucial first step in the synthesis of many heterocyclic compounds from this compound is its condensation with various aldehydes to form N'-substituted-3,5-dichlorobenzohydrazides, commonly known as hydrazones. These intermediates are then cyclized to the desired heterocyclic rings.
Experimental Protocol: General Procedure for the Synthesis of N'-(Arylmethylene)-3,5-dichlorobenzohydrazide Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with a small amount of cold solvent (ethanol or methanol) to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the pure N'-(arylmethylene)-3,5-dichlorobenzohydrazide derivative.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Synthesis_of_Hydrazones" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Substituted Aldehyde"]; C [label="Solvent (e.g., Ethanol) +\nCatalytic Acid (e.g., Acetic Acid)"]; D [label="Reflux"]; E [label="N'-(Arylmethylene)-3,5-dichlorobenzohydrazide\n(Hydrazone)"];
A -> D; B -> D; C -> D; D -> E;
A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: General workflow for the synthesis of hydrazone intermediates.
Application in the Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The 1,3,4-oxadiazole ring can act as a bioisostere for amide and ester functionalities, potentially improving the pharmacokinetic properties of drug candidates[4].
Synthetic Strategy: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from this compound through a two-step process. First, the hydrazide is reacted with an aromatic acid chloride to form a diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent like phosphoryl chloride to yield the desired 1,3,4-oxadiazole.
Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles
This protocol details the synthesis of 1,3,4-oxadiazole derivatives starting from this compound.
Step 1: Synthesis of N'-Aroyl-3,5-dichlorobenzohydrazide (Diacylhydrazine Intermediate)
Materials:
-
This compound
-
Substituted aroyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable dry solvent like DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add the substituted aroyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate, which can be used in the next step without further purification or can be recrystallized if necessary.
Step 2: Cyclization to 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole
Materials:
-
N'-Aroyl-3,5-dichlorobenzohydrazide (from Step 1)
-
Phosphoryl chloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
Carefully add phosphoryl chloride (5-10 equivalents) to the crude diacylhydrazine intermediate in a round-bottom flask, cooled in an ice bath.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(3,5-dichlorophenyl)-5-aryl-1,3,4-oxadiazole.
-
Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Synthesis_of_1_3_4_Oxadiazoles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Aroyl Chloride"]; C [label="Base (e.g., Pyridine)"]; D [label="Diacylhydrazine\nIntermediate"]; E [label="POCl₃ (Dehydrating Agent)"]; F [label="2-(3,5-Dichlorophenyl)-5-aryl-\n1,3,4-oxadiazole"];
A -> D; B -> D; C -> D; D -> F; E -> F;
A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [shape=box, style=rounded]; E [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Synthetic pathway for 1,3,4-oxadiazole derivatives.
Application in the Synthesis of 1,2,4-Triazoles
1,2,4-Triazole derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties[5][6][7]. Several marketed drugs contain the 1,2,4-triazole nucleus.
Synthetic Strategy: One common route to synthesize 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a benzohydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate[8][9].
Experimental Protocol: Synthesis of 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of a key 1,2,4-triazole intermediate from this compound.
Step 1: Synthesis of Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Add this compound (1 equivalent) to the cooled solution with stirring.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the mixture while maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
The precipitated potassium salt is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to 4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Materials:
-
Potassium 3-(3,5-dichlorobenzoyl)dithiocarbazate (from Step 1)
-
Hydrazine hydrate (80-99%)
-
Water
-
Reflux condenser
Procedure:
-
Suspend the potassium dithiocarbazate salt (1 equivalent) in water in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3-4 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (use a proper scrubbing system).
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from ethanol to afford pure 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Synthesis_of_1_2_4_Triazole" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="CS₂ / KOH\nin Ethanol"]; C [label="Potassium 3-(3,5-dichlorobenzoyl)\ndithiocarbazate"]; D [label="Hydrazine Hydrate"]; E [label="4-Amino-5-(3,5-dichlorophenyl)-\n4H-1,2,4-triazole-3-thiol"];
A -> C; B -> C; C -> E; D -> E;
A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [shape=box, style=rounded]; D [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Synthetic route to a 1,2,4-triazole-3-thiol derivative.
Application in the Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[7][10][11]. The well-known anti-inflammatory drug celecoxib features a pyrazole core.
Synthetic Strategy: A common method for the synthesis of pyrazoles is the reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone. This condensation reaction leads to the formation of the pyrazole ring.
Experimental Protocol: Synthesis of 1-(3,5-Dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 1-(3,5-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Synthesis_of_Pyrazoles" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Acetylacetone"]; C [label="Solvent (e.g., Ethanol)\nReflux"]; D [label="1-(3,5-Dichlorobenzoyl)-\n3,5-dimethyl-1H-pyrazole"];
A -> C; B -> C; C -> D;
A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Synthesis of a pyrazole derivative from this compound.
Biological Activities and Data Presentation
Derivatives of this compound incorporated into 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazole rings have been reported to exhibit a range of biological activities. The following tables summarize representative (hypothetical) quantitative data for such compounds to illustrate their potential.
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| OXD-1 | Phenyl | 16 | 32 | 64 |
| OXD-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| OXD-3 | 4-Nitrophenyl | 4 | 8 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
Table 2: Anticancer Activity (IC₅₀ in µM) of 1,2,4-Triazole Derivatives
| Compound ID | R-Group | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| TRZ-1 | -H | 15.2 | 21.5 | 18.9 |
| TRZ-2 | -CH₃ | 10.8 | 15.3 | 12.7 |
| TRZ-3 | -C₂H₅ | 8.5 | 11.2 | 9.8 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | % Inhibition of Paw Edema @ 10 mg/kg | COX-2 Inhibition (IC₅₀ in µM) |
| PYR-1 | 55% | 1.2 |
| PYR-2 | 62% | 0.8 |
| PYR-3 | 68% | 0.5 |
| Celecoxib | 75% | 0.05 |
Signaling Pathways
The biological activities of these heterocyclic compounds can often be attributed to their interaction with specific cellular signaling pathways. For instance, some anticancer 1,2,4-triazole derivatives have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and activation of caspases[5]. Certain anti-inflammatory pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway[7]. The antimicrobial activity of 1,3,4-oxadiazoles can be due to the inhibition of essential microbial enzymes[2].
dot graph "Anticancer_Signaling_Pathway" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1,2,4-Triazole Derivative"]; B [label="Bcl-2 Family Modulation\n(e.g., Bax/Bcl-2 ratio)"]; C [label="Mitochondrial Outer\nMembrane Permeabilization"]; D [label="Cytochrome c Release"]; E [label="Caspase Activation\n(e.g., Caspase-9, Caspase-3)"]; F [label="Apoptosis"];
A -> B; B -> C; C -> D; D -> E; E -> F;
A [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [shape=box, style=rounded]; C [shape=box, style=rounded]; D [shape=box, style=rounded]; E [shape=box, style=rounded]; F [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: A potential apoptotic pathway induced by anticancer 1,2,4-triazoles.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic protocols and the diverse biological activities associated with the resulting 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles make this building block an attractive scaffold for further exploration and development of novel therapeutic agents. The information provided in these application notes serves as a foundation for researchers to design and synthesize new derivatives with enhanced biological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Dichlorobenzohydrazide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzohydrazide and its derivatives represent a versatile class of compounds with significant potential as enzyme inhibitors. The presence of the hydrazide functional group, combined with the dichlorinated phenyl ring, provides a unique scaffold for designing potent and selective inhibitors for a variety of enzymes implicated in human diseases. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of these compounds. The primary enzyme targets discussed are tyrosinase, carbonic anhydrase, urease, and metallo-β-lactamases.
Data Presentation: Enzyme Inhibition Data
The inhibitory potential of this compound derivatives is summarized in the tables below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki values (the inhibition constant).
Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Reference |
| 1a | This compound | >100 | [1] |
| 1b | N'-(4-hydroxybenzylidene)-3,5-dichlorobenzohydrazide | 25.3 | Hypothetical Data |
| 1c | N'-(3,4-dihydroxybenzylidene)-3,5-dichlorobenzohydrazide | 8.7 | Hypothetical Data |
| 1d | N'-(2,4-dihydroxybenzylidene)-3,5-dichlorobenzohydrazide | 12.1 | Hypothetical Data |
| Kojic Acid | (Standard Inhibitor) | 18.0 | [2] |
Table 2: Carbonic Anhydrase (hCA II) Inhibitory Activity of this compound Schiff Bases
| Compound ID | Derivative Structure/Substitution | Ki (nM) | Reference |
| 2a | 4-((2-(3,5-dichlorobenzoyl)hydrazono)methyl)benzenesulfonamide | 45.8 | Hypothetical Data |
| 2b | 4-((1-(4-hydroxyphenyl)ethylidene)hydrazono)methyl)benzenesulfonamide | 28.2 | Hypothetical Data |
| Acetazolamide | (Standard Inhibitor) | 12.0 | [3] |
Table 3: Urease Inhibitory Activity of this compound Analogs
| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Reference |
| 3a | N'-(1-(4-nitrophenyl)ethylidene)-3,5-dichlorobenzohydrazide | 15.2 | Hypothetical Data |
| 3b | N'-(1-(4-chlorophenyl)ethylidene)-3,5-dichlorobenzohydrazide | 9.8 | Hypothetical Data |
| Thiourea | (Standard Inhibitor) | 22.1 | [4] |
Table 4: Metallo-β-Lactamase (NDM-1) Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Structure/Substitution | IC50 (µM) | Reference |
| 4a | 3,5-Dichloro-N'-(2-mercaptoacetyl)benzohydrazide | 7.5 | Hypothetical Data |
| 4b | 3,5-Dichloro-N'-(3-mercaptopropanoyl)benzohydrazide | 5.2 | Hypothetical Data |
| Captopril | (Standard Inhibitor) | 13.2 | Hypothetical Data |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Tyrosinase Inhibition Assay
Principle: This assay is based on the oxidation of L-DOPA to dopachrome by tyrosinase, which results in a colored product that can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivatives
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds (or kojic acid) to the wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution to each well to initiate the pre-incubation. Incubate at 25°C for 10 minutes.
-
Start the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically at 400 nm.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound derivatives
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the test compounds (or acetazolamide) to the wells.
-
Add 10 µL of the hCA II solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the tyrosinase assay.
Urease Inhibition Assay
Principle: This assay is based on the measurement of ammonia produced upon the hydrolysis of urea by urease. The amount of ammonia is determined using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a colored indophenol blue product, which is quantified at 625 nm.
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
This compound derivatives
-
Thiourea (positive control)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare stock solutions of the test compounds and thiourea in DMSO.
-
In a 96-well plate, add 25 µL of various concentrations of the test compounds (or thiourea) to the wells.
-
Add 25 µL of the urease solution to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of urea solution to each well to start the reaction and incubate for 30 minutes at 37°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for 10 minutes at room temperature for color development.
-
Measure the absorbance at 625 nm.
-
Calculate the percentage of inhibition and IC50 values as previously described.
Metallo-β-Lactamase Inhibition Assay
Principle: The activity of metallo-β-lactamases (MBLs) can be monitored by the hydrolysis of a chromogenic cephalosporin substrate, such as CENTA or nitrocefin. The hydrolysis of the β-lactam ring leads to a change in the absorption spectrum, which can be followed spectrophotometrically.
Materials:
-
Recombinant NDM-1 metallo-β-lactamase
-
CENTA (chromogenic cephalosporin substrate)
-
This compound derivatives
-
Captopril (positive control)
-
HEPES buffer (50 mM, pH 7.5, containing 50 µM ZnCl2)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of NDM-1 in HEPES buffer.
-
Prepare stock solutions of the test compounds and captopril in DMSO.
-
In a 96-well plate, add various concentrations of the test compounds (or captopril) to the wells.
-
Add the NDM-1 solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the CENTA solution (final concentration 100 µM).
-
Immediately monitor the increase in absorbance at 405 nm for 15 minutes.
-
Determine the initial reaction rates from the linear phase of the absorbance curves.
-
Calculate the percentage of inhibition and IC50 values as previously described.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Tyrosinase Inhibition.
Caption: Carbonic Anhydrase Inhibition Assay Workflow.
Caption: Mechanism of Urease Inhibition.
Caption: Metallo-β-Lactamase Inhibition Assay Workflow.
Conclusion
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The synthetic accessibility of these derivatives allows for the facile generation of compound libraries for screening against various enzymatic targets. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of this chemical class in the discovery of new therapeutic agents. Further structure-activity relationship (SAR) studies, guided by computational modeling and detailed kinetic analyses, will be crucial in optimizing the potency and selectivity of these inhibitors for clinical development.
References
- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of 3,5-Dichlorobenzohydrazide-Based Pesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and biological evaluation of pesticides derived from 3,5-Dichlorobenzohydrazide. This class of compounds has demonstrated significant potential in the development of novel fungicides, insecticides, and herbicides.
Rationale for Design
The 3,5-dichlorophenyl moiety is a common pharmacophore in many agrochemicals, contributing to their biological activity. When coupled with a hydrazide linker, it provides a versatile scaffold for the synthesis of a diverse library of compounds. The hydrazide group can be readily modified to introduce various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthesis of this compound and Derivatives
The synthesis of this compound-based pesticides typically follows a two-step process: the formation of the core this compound, followed by its derivatization.
Synthesis of this compound (Core Scaffold)
The primary route to this compound involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. An alternative, though less direct, method is the hydrazinolysis of a corresponding ester, such as methyl 3,5-dichlorobenzoate.
Protocol 1: Synthesis of this compound from 3,5-Dichlorobenzoyl Chloride
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Hydrazine hydrate
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3,5-dichlorobenzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1 equivalents) in dichloromethane to the cooled solution with vigorous stirring. If desired, triethylamine (1.1 equivalents) can be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of this compound Derivatives (e.g., Acylhydrazones)
The versatile hydrazide core can be further functionalized to create a wide range of derivatives, such as acylhydrazones, by reacting it with various aldehydes or ketones.
Protocol 2: General Synthesis of this compound-Based Acylhydrazones
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Biological Activity and Quantitative Data
Derivatives of this compound have shown a broad spectrum of pesticidal activities. The following tables summarize some of the reported quantitative data.
Table 1: Fungicidal Activity of 3,5-Dichlorobenzyl Ester Derivatives [1]
| Compound | Target Fungus | EC50 (mg/L) |
| Compound 5 | Botrytis cinerea | 6.60 |
| Compound 5 | Rhizoctonia solani | 1.61 |
| Boscalid (Control) | Botrytis cinerea | 1.24 |
| Boscalid (Control) | Rhizoctonia solani | 1.01 |
Table 2: Insecticidal Activity of Isoxazoline Acylhydrazone Compounds [2]
| Compound | Target Insect | LC50 (mg/L) |
| G22 | Spodoptera frugiperda | 1.57 |
| Fipronil (Control) | Spodoptera frugiperda | 78.8 |
| Chlorantraniliprole (Control) | Spodoptera frugiperda | 1.60 |
Table 3: Herbicidal Activity of Hydrazide and Hydrazonoyl Derivatives [3]
| Compound | Activity | IC50 (μmol/dm³) |
| Diuron (DCMU) | Photosynthetic Electron Transport Inhibition | 1.9 |
Experimental Protocols for Biological Evaluation
Antifungal Activity Screening
Protocol 3: In Vitro Antifungal Assay (Broth Microdilution Method)
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal culture (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Commercial fungicide (e.g., Boscalid) as a positive control
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Prepare a stock solution of the test compounds and the positive control.
-
Perform serial dilutions of the stock solutions in the wells of a 96-well plate using PDB to achieve a range of final concentrations.
-
Prepare a fungal spore suspension or mycelial fragment suspension in PDB.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include wells with medium and inoculum only (negative control) and wells with a known fungicide (positive control).
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.
-
Determine the EC50 value (the concentration that causes 50% inhibition of fungal growth) by plotting the inhibition percentage against the log of the compound concentration.
Insecticidal Activity Screening
Protocol 4: In Vivo Insecticidal Assay (Dietary Incorporation Method)
Materials:
-
Test compounds
-
Target insects (e.g., larvae of Spodoptera frugiperda)
-
Artificial diet for the target insect
-
Solvent for dissolving compounds (e.g., acetone)
-
Petri dishes or multi-well plates
-
Commercial insecticide as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and a positive control in a suitable solvent.
-
Incorporate different concentrations of the test compounds into the artificial diet while it is still liquid. Ensure thorough mixing.
-
Pour the treated diet into Petri dishes or the wells of a multi-well plate and allow it to solidify.
-
Place a known number of insect larvae (e.g., 10-20) into each container with the treated diet.
-
Include a control group with a diet containing only the solvent.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, light cycle).
-
Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the mortality rate for each concentration, correcting for any control mortality using Abbott's formula.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Herbicidal Activity Screening
Protocol 5: Pre-emergence Herbicidal Assay
Materials:
-
Test compounds
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress)
-
Solvent for dissolving compounds (e.g., acetone, DMSO)
-
Petri dishes or small pots
-
Filter paper or soil
-
Commercial herbicide as a positive control
Procedure:
-
Prepare stock solutions of the test compounds and a positive control.
-
Apply a known amount of each test compound solution evenly to the surface of the filter paper in a Petri dish or the soil surface in a pot.
-
Allow the solvent to evaporate completely.
-
Sow a specific number of seeds onto the treated surface.
-
Include a control group treated only with the solvent.
-
Water the seeds and place the containers in a growth chamber with controlled light, temperature, and humidity.
-
After a set period (e.g., 7-14 days), assess the germination rate and seedling growth (e.g., root and shoot length, fresh weight).
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Determine the concentration required for 50% inhibition (IC50) of germination or growth.
Visualizations
Synthetic Pathway
Caption: General synthetic route for this compound-based pesticides.
Experimental Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
References
Application Notes & Protocols: Microwave-Assisted Organic Synthesis of 3,5-Dichlorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of 3,5-Dichlorobenzohydrazide using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocols outlined are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Traditional methods for its synthesis often involve prolonged reaction times at high temperatures. Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions. The application of microwave irradiation to the synthesis of hydrazides from carboxylic acids or their corresponding esters has been shown to be a highly efficient and green methodology. This approach dramatically shortens reaction times from hours to minutes and often results in higher yields and purer products.
Reaction Scheme
The synthesis of this compound can be achieved via two primary microwave-assisted routes starting from either 3,5-Dichlorobenzoic acid or its methyl ester, Methyl 3,5-dichlorobenzoate.
Route A: From 3,5-Dichlorobenzoic Acid
Caption: Route A: Direct synthesis from the carboxylic acid.
Route B: From Methyl 3,5-dichlorobenzoate
Caption: Route B: Synthesis from the corresponding ester.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels.
Protocol 1: Microwave-Assisted Synthesis from 3,5-Dichlorobenzoic Acid
This protocol is adapted from a general procedure for the one-step synthesis of fenamic acid hydrazides.[1]
Materials:
-
3,5-Dichlorobenzoic acid
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Microwave reactor with sealed vessels
Procedure:
-
To a 10 mL microwave reaction vessel, add 3,5-Dichlorobenzoic acid (1 mmol, 191.0 mg).
-
Add an excess of hydrazine hydrate (2.5 mmol, 125.1 mg, 0.12 mL).
-
The reaction can be performed solvent-free or with a minimal amount of a high-boiling solvent like ethanol (1-2 mL) to ensure homogeneity.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W, maintaining a temperature of 150°C for 5-10 minutes. The pressure should be monitored and kept within the safe limits of the vessel (e.g., <250 psi).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture by carefully adding cold water or pouring it onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Microwave-Assisted Synthesis from Methyl 3,5-dichlorobenzoate
This protocol is based on general procedures for the microwave-assisted hydrazinolysis of esters.
Materials:
-
Methyl 3,5-dichlorobenzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Microwave reactor with sealed vessels
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve Methyl 3,5-dichlorobenzoate (1 mmol, 205.0 mg) in a minimal amount of ethanol (2-3 mL).
-
Add an excess of hydrazine hydrate (e.g., 2-3 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 300W for 3-5 minutes. The temperature will rise, and the reaction should be monitored to maintain it within a safe range (e.g., 100-120°C).
-
After completion, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound based on analogous reactions.
| Parameter | Route A (from Acid) | Route B (from Ester) | Conventional Method (for comparison) |
| Starting Material | 3,5-Dichlorobenzoic acid | Methyl 3,5-dichlorobenzoate | 3,5-Dichlorobenzoic acid or its ester |
| Reagents | Hydrazine Hydrate | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Solvent-free or Ethanol | Ethanol | Ethanol or other high-boiling solvents |
| Microwave Power | ~300 W | ~300 W | N/A |
| Temperature | ~150 °C | ~100-120 °C | Reflux temperature |
| Reaction Time | 5-10 minutes | 3-5 minutes | 4-12 hours |
| Typical Yield | >85% | >80% | 60-80% |
Experimental Workflow Diagram
References
Application Notes and Protocols for Screening Bioactive Libraries of 3,5-Dichlorobenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, screening, and characterization of bioactive libraries derived from 3,5-dichlorobenzohydrazide. This class of compounds has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities. The following protocols and data serve as a practical resource for identifying and advancing novel drug candidates.
Introduction to this compound Derivatives
Hydrazide-hydrazones are a versatile class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The this compound scaffold, in particular, serves as a valuable starting point for the development of novel therapeutic agents due to the influence of the halogen substituents on the molecule's physicochemical properties and biological activity. Libraries of these derivatives can be efficiently synthesized and screened to identify potent and selective modulators of various biological targets.
Synthesis of a this compound Derivative Library
The synthesis of a library of this compound derivatives typically involves a two-step process: the formation of this compound from the corresponding ester, followed by the condensation with a diverse panel of aldehydes or ketones to yield the final hydrazone derivatives.
Experimental Protocol: General Synthesis of this compound Hydrazones
Step 1: Synthesis of this compound
-
To a solution of methyl 3,5-dichlorobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.
Step 2: Synthesis of this compound Hydrazone Derivatives
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a substituted aromatic or heterocyclic aldehyde/ketone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure hydrazone derivative.
High-Throughput Screening Protocols
Once a library of this compound derivatives has been synthesized, the next step is to screen for biological activity. Based on the known activities of related compounds, primary screens should focus on anticancer and antimicrobial effects.
Anticancer Activity Screening
A common method for assessing anticancer activity is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity Screening
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Presentation
The following tables summarize representative data for a hypothetical library of this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| DCB-01 | 4-Hydroxy-phenyl | 5.2 | 8.1 | 7.5 |
| DCB-02 | 4-Nitro-phenyl | 2.8 | 4.5 | 3.9 |
| DCB-03 | 2-Chloro-phenyl | 12.5 | 15.3 | 14.1 |
| DCB-04 | 4-Methoxy-phenyl | 9.8 | 11.2 | 10.5 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DCB-05 | 3-Bromo-phenyl | 16 | 32 |
| DCB-06 | 4-Fluoro-phenyl | 8 | 16 |
| DCB-07 | Thiophene-2-yl | 32 | 64 |
| DCB-08 | Pyridine-4-yl | 64 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Visualizing Signaling Pathways and Workflows
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. For compounds with anticancer activity, the EGFR signaling pathway is a common target. For antimicrobial agents, pathways involved in bacterial cell wall synthesis are often inhibited.
Caption: EGFR Signaling Pathway.
Caption: Experimental Workflow.
Caption: Bacterial Cell Wall Synthesis.
Application Notes and Protocols: 3,5-Dichlorobenzohydrazide in the Synthesis of Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors using 3,5-Dichlorobenzohydrazide as a key starting material. The synthesized compounds, incorporating 1,3,4-oxadiazole and pyrazole scaffolds, are known pharmacophores in a variety of kinase inhibitors. While direct synthesis of established kinase inhibitors from this compound is not extensively documented, the provided protocols are based on well-established synthetic routes for analogous structures with demonstrated anti-cancer and kinase inhibitory activities.
Introduction
Kinase inhibitors have become a cornerstone of targeted cancer therapy. The 3,5-dichlorophenyl motif is a common feature in many approved and investigational kinase inhibitors, where it often occupies the ATP-binding site, contributing to potent and selective inhibition. This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles and pyrazoles, which are prevalent scaffolds in kinase inhibitor design. These heterocyclic cores can act as bioisosteres for other functional groups and provide a rigid framework for orienting substituents to interact with key residues in the kinase active site.
This document outlines the synthesis of two classes of potential kinase inhibitors derived from this compound and discusses their potential biological activities based on existing literature for structurally related compounds.
Data Presentation
The following tables summarize the reported biological activities of various kinase inhibitors containing 1,3,4-oxadiazole and pyrazole cores, highlighting their potential as anti-cancer agents.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| 2,5-disubstituted 1,3,4-oxadiazoles | SGC-7901 (Gastric) | IC50 = 1.61 µg/mL | [1] |
| 1,3,4-oxadiazole-sulfonamides | T-47D (Breast) | High Activity | [2] |
| 2,5-diaryl-1,3,4-oxadiazoles | HT-29 (Colon) | Reduced cell viability | [3] |
| 1,3,4-oxadiazole derivatives | HepG2 (Liver) | IC50 = 1.2 µM | [1] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Pyrazolo[1,5-a][3][4][5]triazines | CDK2 | 1.85 µM | [4] |
| Pyrazole derivatives | CDK2 | 0.45 µM | [6] |
| 1,3,5-triazine-based pyrazoles | EGFR | 229.4 nM | [7] |
| Pyrazole-based analogs | CDK2/cyclin A2 | 0.96 µM | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,5-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles
This protocol describes a general method for the synthesis of 1,3,4-oxadiazole derivatives from this compound and various aromatic carboxylic acids.
Workflow Diagram:
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
This compound
-
Substituted aromatic carboxylic acid (e.g., 4-nitrobenzoic acid, 4-methoxybenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, mix equimolar amounts of this compound (e.g., 2.05 g, 10 mmol) and a substituted aromatic carboxylic acid (10 mmol).
-
Add phosphorus oxychloride (10 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the product by recrystallization from ethanol to obtain the pure 2-(3,5-dichlorophenyl)-5-aryl-1,3,4-oxadiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 1-(3,5-Dichlorobenzoyl)-5-aryl-3-(trifluoromethyl)-1H-pyrazoles
This protocol outlines a general procedure for the synthesis of pyrazole derivatives from this compound and a β-diketone.
Workflow Diagram:
Caption: General workflow for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
β-Diketone (e.g., 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione)
-
Glacial acetic acid
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve this compound (2.05 g, 10 mmol) and an equimolar amount of the β-diketone (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture at reflux for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
A solid product will precipitate out.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure 1-(3,5-dichlorobenzoyl)-5-aryl-3-(trifluoromethyl)-1H-pyrazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry).
Signaling Pathways and Mechanism of Action
The synthesized 1,3,4-oxadiazole and pyrazole derivatives, bearing the 3,5-dichlorophenyl moiety, have the potential to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The dichlorophenyl group can form key interactions within the hydrophobic region of the ATP-binding pocket of many kinases.
Potential Kinase Targets and Signaling Pathways:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[4][6]
-
Epidermal Growth Factor Receptor (EGFR): Targeting EGFR can block downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for tumor growth.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can suppress angiogenesis, a critical process for tumor growth and metastasis.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.[9]
Illustrative Signaling Pathway:
Caption: Potential inhibition of key cancer signaling pathways by synthesized compounds.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of heterocyclic compounds with potential as kinase inhibitors for cancer therapy. The protocols provided herein offer a foundation for the synthesis and subsequent biological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives. Further optimization of these scaffolds and comprehensive biological screening are necessary to identify lead compounds with potent and selective kinase inhibitory activity for future drug development efforts.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichlorobenzohydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of 3,5-Dichlorobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three primary routes for synthesizing this compound, all typically starting from 3,5-Dichlorobenzoic acid:
-
Route A: Direct Amidatio n. This is a one-step process involving the direct reaction of 3,5-Dichlorobenzoic acid with hydrazine hydrate, usually with heating.[1] It is favored for its simplicity.
-
Route B: Two-Step via Esterification . This method first involves the esterification of 3,5-Dichlorobenzoic acid (e.g., using methanol or ethanol with an acid catalyst) to form the corresponding ester.[1] The isolated ester is then reacted with hydrazine hydrate in a process called hydrazinolysis.[1]
-
Route C: Two-Step via Acyl Chloride . In this route, 3,5-Dichlorobenzoic acid is first converted to the more reactive 3,5-Dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[2][3] The resulting acyl chloride is then reacted with hydrazine hydrate, often at low temperatures, to yield the final product.[4]
Q2: Which synthesis route generally provides the highest and most consistent yield?
A2: While direct amidation is simpler, the route via the acyl chloride (Route C) often provides the highest and most reliable yields.[4] The conversion of the carboxylic acid to the highly reactive acyl chloride can be driven to completion (quantitatively), and its subsequent reaction with hydrazine is typically fast and efficient, with reported yields of up to 98% under optimized conditions for similar compounds.[2][4]
Q3: What are the most critical parameters to control to maximize yield?
A3: To maximize the yield of this compound, the following parameters are critical:
-
Stoichiometry : The molar ratio of reactants is crucial. A common side reaction is the formation of N,N'-bis(3,5-dichlorobenzoyl)hydrazine. Using an excess of hydrazine hydrate helps to minimize this byproduct formation by ensuring the acylating agent is more likely to react with a fresh hydrazine molecule.
-
Temperature Control : The optimal temperature depends on the chosen route. The reaction of 3,5-Dichlorobenzoyl chloride with hydrazine is highly exothermic; therefore, maintaining low temperatures (e.g., -10°C to 0°C) is critical to control the reaction rate and prevent side reactions.[4]
-
Purity of Reagents : Using high-purity starting materials, particularly anhydrous solvents and fresh reagents, is essential to prevent side reactions and catalyst inhibition.[5]
-
Order of Addition : For the acyl chloride route, the slow, dropwise addition of the 3,5-Dichlorobenzoyl chloride solution to the hydrazine hydrate solution is recommended. This maintains a constant excess of hydrazine in the reaction vessel, suppressing the formation of the diacyl byproduct.
Q4: How can I effectively purify the final this compound product?
A4: The most common and effective method for purifying this compound is recrystallization.[4][6] Ethanol is a frequently used solvent.[1][4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in the solution. The purified crystals can then be collected by vacuum filtration. Washing the crude solid with water can also help remove excess hydrazine salts before recrystallization.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Quality of Starting Materials | Ensure 3,5-Dichlorobenzoic acid is dry. Use fresh hydrazine hydrate as it can degrade over time. For Route C, use anhydrous solvents and ensure the chlorinating agent (e.g., thionyl chloride) has not decomposed.[5] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If starting material remains, consider extending the reaction time or moderately increasing the temperature (if appropriate for the specific route). |
| Incorrect Reaction Temperature | For the reaction involving 3,5-Dichlorobenzoyl chloride (Route C), the reaction is highly exothermic. Failure to maintain a low temperature (e.g., 0°C or below) can lead to degradation and side reactions. Use an ice-salt or dry ice-acetone bath.[4] For the direct reaction of the carboxylic acid (Route A), heating is typically required to drive the reaction.[1] |
| Inefficient Stirring | If the reaction mixture is a suspension, ensure vigorous stirring to maximize the surface area contact between reactants.[8] |
Problem: Significant Byproduct Formation
| Possible Cause | Recommended Solution |
| Formation of N,N'-bis(3,5-dichlorobenzoyl)hydrazine | This is the most common byproduct, arising from the reaction of one hydrazine molecule with two molecules of the acylating agent. To minimize its formation: 1. Use an excess of hydrazine hydrate (e.g., 2-4 equivalents). 2. Add the 3,5-Dichlorobenzoic acid derivative (ester or acyl chloride) slowly and dropwise to the stirred hydrazine solution. |
| Unreacted Starting Material | If unreacted 3,5-Dichlorobenzoic acid is present in the final product, it can often be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). The acid will be converted to its water-soluble salt and washed away. |
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route A: Direct Amidation | Route B: Via Ester Intermediate | Route C: Via Acyl Chloride |
| Starting Materials | 3,5-Dichlorobenzoic acid, Hydrazine hydrate | 3,5-Dichlorobenzoic acid, Alcohol (MeOH/EtOH), Acid catalyst, Hydrazine hydrate | 3,5-Dichlorobenzoic acid, Chlorinating agent (e.g., SOCl₂), Hydrazine hydrate |
| Number of Steps | 1 | 2 | 2 |
| Typical Yield | Moderate to Good (Reported up to 88%)[1] | Good | Good to Excellent (Can approach >95%)[4] |
| Key Conditions | Heating/Reflux[1] | Esterification: Reflux with acid catalyst. Hydrazinolysis: Varies, often room temp to reflux. | Chlorination: Reflux. Hydrazinolysis: Low temperature (-10°C to 0°C)[4] |
| Advantages | Simplicity, fewer steps. | Avoids handling highly reactive/corrosive acyl chlorides. | High reactivity leads to high yields and faster reaction times for the final step. |
| Disadvantages | May require higher temperatures and longer reaction times; potentially lower yield. | More steps, requires isolation of the intermediate ester. | Requires handling of corrosive chlorinating agents (e.g., thionyl chloride) and careful temperature control. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride (Route C - Recommended for High Yield)
Step 1: Synthesis of 3,5-Dichlorobenzoyl chloride
-
To a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3,5-Dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.[3]
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-Dichlorobenzoyl chloride is often used directly in the next step without further purification.[2][3]
Step 2: Synthesis of this compound
-
In a separate three-neck flask equipped with a dropping funnel and a thermometer, prepare a solution of hydrazine hydrate (3.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the hydrazine solution to -10°C to 0°C using an ice-salt bath.
-
Dissolve the crude 3,5-Dichlorobenzoyl chloride from Step 1 in anhydrous THF or DCM and place it in the dropping funnel.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours.
-
Quench the reaction by slowly adding cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove hydrazine salts, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Primary synthesis workflows for this compound.
References
- 1. This compound | 62899-78-9 | Benchchem [benchchem.com]
- 2. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 3. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,5-Dichlorobenzohydrazide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 3,5-Dichlorobenzohydrazide. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product? A1: The synthesis of this compound typically involves the reaction of a 3,5-dichlorobenzoic acid derivative (like methyl 3,5-dichlorobenzoate) with hydrazine hydrate. Common impurities include unreacted starting materials such as the ester or residual 3,5-dichlorobenzoic acid, excess hydrazine hydrate, and potential byproducts like symmetrically di-substituted hydrazides.[1]
Q2: My crude product is an oil instead of a solid. What should I do? A2: "Oiling out" can occur when a compound melts before it dissolves in the recrystallization solvent or precipitates as a supercooled liquid.[1] Try using a larger volume of solvent, a different solvent system, or triturating the oil with a non-polar solvent like cold hexane to induce solidification.
Q3: How can I monitor the purity of my fractions during column chromatography? A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring purity. You can spot each collected fraction on a TLC plate alongside a sample of your crude mixture and a pure standard if available. Fractions containing only the spot corresponding to the pure product can then be combined.
Q4: Which purification method is better for this compound: recrystallization or column chromatography? A4: The choice depends on the impurity profile. Recrystallization is often faster and more efficient for removing minor impurities if a suitable solvent is found.[1] If impurities have similar polarity to the product, or if the product is part of a complex mixture, flash column chromatography provides better separation.[1]
Troubleshooting Guides
Recrystallization Issues
-
Problem: The crude product does not dissolve in the hot solvent.
-
Solution: The solvent is likely not polar enough. Try a more polar solvent such as ethanol or methanol. If the compound is very polar, a mixture like ethanol/water might be necessary.[1]
-
-
Problem: No crystals form after the hot solution has cooled.
-
Solution: The solution may not be sufficiently saturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. Alternatively, you can slowly evaporate some of the solvent to increase the concentration.[1]
-
-
Problem: The product "oils out" instead of forming crystals.
-
Solution: This happens when the compound's melting point is lower than the boiling point of the solvent. Ensure you are using the minimum amount of hot solvent to dissolve the compound. If the problem persists, switch to a lower-boiling point solvent or use a solvent pair (e.g., dissolve in a good solvent like ethanol and precipitate by adding a poor solvent like water).[1]
-
Column Chromatography Issues
-
Problem: The compound will not move off the baseline on the TLC plate (Rf = 0).
-
Solution: The eluent (solvent system) is not polar enough. Increase the proportion of the more polar solvent in your system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, adding a small amount of methanol may be necessary.
-
-
Problem: The product and a key impurity have very similar Rf values on the TLC plate.
-
Solution: Separation will be difficult. Try testing different solvent systems to maximize the difference in Rf values (ΔRf). If a good solvent system isn't found, preparative HPLC might be a more suitable technique.
-
-
Problem: The compound streaks on the TLC plate.
-
Solution: Streaking can be caused by overloading the sample, or if the compound is acidic or basic. For acidic compounds like hydrazides, adding a small amount (0.1-1%) of acetic acid to the eluent can improve the spot shape. For basic compounds, a small amount of triethylamine can be added.
-
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆Cl₂N₂O |
| Molecular Weight | 205.04 g/mol |
| Appearance | White solid / powder |
| Melting Point | 128-129 °C |
Table 2: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility when Heated | Suitability for Recrystallization |
| Hexane | Non-polar | Insoluble | Very Low | Poor (Good for washing/trituration) |
| Toluene | Non-polar | Very Low | Low | Possible, but may require large volumes |
| Ethyl Acetate | Polar Aprotic | Low | High | Good |
| Acetone | Polar Aprotic | Low / Moderate | High | Good |
| Ethanol | Polar Protic | Low | High | Excellent (Often used with water)[2] |
| Methanol | Polar Protic | Moderate | Very High | Good (May be too soluble) |
| Water | Very Polar | Insoluble | Very Low | Poor (Good as an anti-solvent) |
Table 3: Recommended TLC Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | 3:2 to 1:1 Hexane / Ethyl Acetate |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol uses an ethanol/water solvent system, a common and effective choice for aromatic hydrazides.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot, clear solution, add warm water dropwise until the solution just begins to turn persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water to remove residual ethanol.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Analyze the final product for purity via melting point determination and TLC.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent Selection: Determine an appropriate eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.3. A starting point is a 3:2 mixture of Hexane:Ethyl Acetate.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 4:1 Hexane:EtOAc). Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or the eluent itself. Carefully load this solution onto the top of the silica gel column.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10-20 mL) using test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of Hydrazides and Mitigation of Diacylation
For researchers, scientists, and professionals in drug development, the synthesis of hydrazides is a critical step in the creation of a wide array of pharmaceutical compounds. However, the formation of diacylation byproducts presents a common and significant challenge, leading to reduced yields of the desired mono-acyl hydrazide and complicating purification processes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues related to diacylation during hydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a diacylation side reaction in the context of hydrazide synthesis?
A1: In hydrazide synthesis, the primary goal is typically to react a carboxylic acid derivative (such as an ester, acyl chloride, or anhydride) with hydrazine (N₂H₄) to form a mono-acylhydrazide (R-CO-NH-NH₂). A diacylation side reaction occurs when a second molecule of the acylating agent reacts with the newly formed mono-acylhydrazide, resulting in a 1,2-diacylhydrazide (R-CO-NH-NH-CO-R). This symmetrical byproduct is often undesired and can be difficult to separate from the target compound.
Q2: Why is the formation of diacylhydrazide a concern?
A2: The formation of diacylhydrazide is a concern for several reasons:
-
Reduced Yield: It consumes the starting materials and the desired mono-acylhydrazide, leading to a lower overall yield of the target molecule.
-
Purification Challenges: Diacylhydrazides often have similar physical properties to the mono-acylhydrazide, making their separation by standard techniques like crystallization or chromatography difficult and resource-intensive.
-
Impurity Profile: In pharmaceutical development, the presence of such byproducts can complicate the impurity profile of the active pharmaceutical ingredient (API), requiring extensive characterization and control.
Q3: What factors influence the extent of diacylation?
A3: Several factors can influence the formation of the diacylhydrazide byproduct:
-
Reactivity of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides and anhydrides, are more prone to causing diacylation.[1]
-
Stoichiometry of Reactants: An excess of the acylating agent relative to hydrazine increases the likelihood of diacylation.
-
Reaction Temperature: Higher reaction temperatures can provide the activation energy for the second acylation step to occur more readily.
-
Reaction Time: Prolonged reaction times can lead to a higher conversion to the diacyl product.
-
Solvent: The choice of solvent can influence the solubility and reactivity of the reactants and intermediates.
Troubleshooting Guide: Minimizing Diacylation
This guide provides solutions to common problems encountered during hydrazide synthesis, with a focus on preventing the formation of diacylhydrazide byproducts.
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of diacylhydrazide detected. | Use of a highly reactive acylating agent (e.g., acyl chloride, anhydride). | - Switch to a less reactive acylating agent: Consider using a methyl or ethyl ester as the starting material. The reaction of esters with hydrazine is generally slower and more controllable, favoring mono-acylation.[1] - Use an activated ester: Pre-forming an activated ester (e.g., with HOBt or NHS) can provide a good balance of reactivity for selective mono-acylation. |
| Incorrect stoichiometry (excess acylating agent). | - Use an excess of hydrazine: Employing a molar excess of hydrazine (typically 2-5 equivalents) will statistically favor the mono-acylation of hydrazine over the acylation of the mono-acylhydrazide product. - Slow addition of the acylating agent: Add the acylating agent dropwise or in small portions to a solution of excess hydrazine. This maintains a low concentration of the acylating agent, minimizing its reaction with the product. | |
| High reaction temperature. | - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation reaction. The optimal temperature will depend on the specific substrates. | |
| Prolonged reaction time. | - Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction and stop it once the formation of the mono-acylhydrazide is maximized and before significant diacylation occurs. | |
| Difficulty in separating the mono-acylhydrazide from the diacylhydrazide. | Similar polarity and solubility of the two compounds. | - Optimize chromatographic conditions: For HPLC, use a column with high resolving power (e.g., a C18 column with a shallow gradient of acetonitrile in water with a modifier like formic acid or TFA). For column chromatography, a gradient elution with a solvent system that provides good separation on a TLC plate is recommended. - Selective precipitation/crystallization: In some cases, careful selection of a solvent system may allow for the selective precipitation or crystallization of either the desired product or the byproduct. |
Data on Controlling Mono- vs. Di-acylation
The selectivity of mono-acylation over di-acylation is highly dependent on the reaction conditions. The following table summarizes qualitative and semi-quantitative data from various literature sources on how different parameters can be adjusted to favor the desired mono-acylhydrazide.
| Parameter | Condition Favoring Mono-acylation | Condition Favoring Di-acylation | Rationale |
| Acylating Agent Reactivity | Esters < Activated Esters < Anhydrides < Acyl Chlorides | Acyl Chlorides > Anhydrides > Activated Esters > Esters | More reactive acylating agents are less selective and more likely to react with the mono-acylated product.[1] |
| Hydrazine to Acylating Agent Ratio | > 2:1 (molar ratio) | ≤ 1:1 (molar ratio) | A large excess of hydrazine increases the probability of the acylating agent reacting with hydrazine rather than the mono-acylhydrazide. |
| Temperature | Low Temperature (0 °C to RT) | High Temperature (Reflux) | The second acylation step generally has a higher activation energy, so lower temperatures disfavor it. |
| Addition Method | Slow, controlled addition of acylating agent | Rapid mixing of reactants | Maintaining a low concentration of the acylating agent minimizes its reaction with the product. |
Experimental Protocols
Protocol 1: Selective Mono-acylation of an Ester with Hydrazine Hydrate
This protocol is a general guideline for the synthesis of a mono-acylhydrazide from an ester, designed to minimize diacylation.
Materials:
-
Methyl or Ethyl Ester of the desired carboxylic acid
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol or Methanol (as solvent)
Procedure:
-
Dissolve the ester (1 equivalent) in a suitable volume of ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the ester.
-
Upon completion (disappearance of the starting ester and minimal formation of the diacyl byproduct), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) or by column chromatography on silica gel.
Protocol 2: Analytical Monitoring by HPLC
Objective: To separate and quantify the mono-acylhydrazide and the diacylhydrazide byproduct.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both compounds have good absorbance (e.g., 254 nm if an aromatic ring is present).
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
The relative amounts of the mono- and di-acylated products can be estimated by comparing the peak areas in the chromatogram. For more accurate quantification, calibration curves with pure standards of both compounds should be prepared.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: Mono- vs. Di-acylation
The following diagram illustrates the competing reaction pathways leading to the desired mono-acylhydrazide and the undesired diacylhydrazide byproduct.
Caption: Competing pathways in hydrazide synthesis.
Experimental Workflow for Selective Mono-acylation
This diagram outlines the key steps and decision points in an experimental workflow designed to maximize the yield of the mono-acylhydrazide.
Caption: Workflow for selective mono-hydrazide synthesis.
References
Addressing solubility issues of 3,5-Dichlorobenzohydrazide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-Dichlorobenzohydrazide in organic solvents.
Introduction
This compound is a chemical compound with the molecular formula C₇H₆Cl₂N₂O[1]. Its structure, featuring a substituted benzene ring and a hydrazide group, influences its solubility in various organic solvents. Due to its potential applications in medicinal chemistry and other research areas, understanding and overcoming solubility challenges is crucial for successful experimentation.
This guide offers practical advice and detailed protocols to address common solubility problems.
Solubility Profile of this compound
Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent[2]. The presence of both polar (hydrazide) and non-polar (dichlorophenyl) moieties results in moderate solubility in many common organic solvents.
General Solubility Observations:
Based on the behavior of structurally similar compounds like 4-chlorobenzohydrazide and 3,5-dichlorobenzoic acid, it is anticipated that this compound will exhibit better solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents[3][4].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate both the polar hydrazide group and the aromatic ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of the alcohols can hydrogen bond with the hydrazide group, but the overall polarity is lower than DMF or DMSO. |
| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the compound and these solvents limits effective solvation. |
| Chlorinated | Dichloromethane (DCM) | Moderate | The polarity of DCM is intermediate, allowing for some interaction with the solute. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound.
Question 1: My this compound is not dissolving in my chosen organic solvent at room temperature. What should I do?
Answer:
Initial insolubility can often be overcome by altering the experimental conditions. Here are a few steps to try:
-
Heating: Gently warm the solution. The solubility of solids in liquids generally increases with temperature. Use a water bath or a controlled heating mantle and monitor for any signs of degradation.
-
Sonication: Use an ultrasonic bath to provide energy that can help break down the crystal lattice of the solid and promote dissolution.
-
Increase Solvent Volume: You may be attempting to create a solution that is above the saturation point. Try adding more solvent to decrease the concentration.
-
Particle Size Reduction: If you have the compound in a crystalline form, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution[5][6].
Question 2: I need to prepare a stock solution of a specific concentration, but the compound precipitates out over time. How can I maintain its solubility?
Answer:
Precipitation upon standing indicates that the solution is likely supersaturated at that temperature. Consider the following:
-
Co-solvents: Adding a small amount of a stronger, miscible co-solvent can significantly enhance solubility[7][8]. For example, if your primary solvent is ethanol, adding a small percentage of DMSO or DMF can help keep the compound in solution.
-
pH Adjustment: Although less common for neutral organic solvents, if your experimental system has any aqueous component, adjusting the pH can impact the solubility of hydrazides.
-
Store at Room Temperature or Slightly Above: If the compound is stable at a slightly elevated temperature, storing the stock solution in a controlled environment (e.g., a 30°C incubator) may prevent precipitation. Ensure you confirm the compound's stability at the storage temperature.
Question 3: I am observing poor solubility in a non-polar solvent required for my reaction. What are my options?
Answer:
Working with non-polar solvents can be challenging. Here are some strategies:
-
Solvent Screening: Test the solubility in a range of non-polar and moderately polar solvents to find a suitable alternative that is compatible with your reaction chemistry.
-
Use of a Phase-Transfer Catalyst: If your reaction involves another phase (e.g., aqueous), a phase-transfer catalyst can help shuttle the reactant across the phase boundary, even with low solubility in the bulk organic phase.
-
Solvent-Free Reaction Conditions: In some cases, techniques like ball milling can be used to carry out reactions in the solid phase, circumventing solubility issues altogether[9].
Question 4: How can I quickly assess the best solvent for my experiment?
Answer:
A small-scale solubility test is highly recommended:
-
Materials: Obtain small, equal amounts of this compound (e.g., 5 mg).
-
Procedure: In separate vials, add a measured volume of different solvents (e.g., 0.5 mL) to each sample.
-
Observation: Vigorously vortex or shake each vial for a set amount of time (e.g., 2 minutes).
-
Analysis: Observe which solvents fully dissolve the compound. For those that do, you can incrementally add more solute to estimate the saturation point.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility by the Gravimetric Method
This protocol provides a straightforward method to quantify the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, compatible with your solvent)
-
Pre-weighed evaporation dishes
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent (e.g., 5 mL).
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 2 mL) using a syringe.
-
Attach a syringe filter and dispense the clear, filtered solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish in a fume hood or a vacuum oven at a temperature that will evaporate the solvent without degrading the compound.
-
-
Mass Determination:
-
Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate
-
Visualizations
References
- 1. This compound | 62899-78-9 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. sciencedaily.com [sciencedaily.com]
Optimization of reaction conditions for creating 3,5-Dichlorobenzohydrazide derivatives
Welcome to the technical support center for the synthesis of 3,5-Dichlorobenzohydrazide and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the hydrazinolysis of a corresponding ester, typically methyl 3,5-dichlorobenzoate, with hydrazine hydrate.[1] This reaction is usually carried out by refluxing the reactants in a suitable solvent, such as ethanol.
Q2: How can I prepare the starting material, methyl 3,5-dichlorobenzoate?
A2: Methyl 3,5-dichlorobenzoate can be synthesized from 3,5-dichlorobenzoic acid. One common method is esterification using methanol in the presence of an acid catalyst like sulfuric acid. Alternatively, 3,5-dichlorobenzoic acid can be converted to 3,5-dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride, which can then be reacted with methanol to yield the desired ester.
Q3: What are the typical reaction times and temperatures for the hydrazinolysis reaction?
A3: Reaction times can vary from 2 to 5 hours, and the reaction is typically run at the reflux temperature of the solvent used, which is often ethanol.[1] Monitoring the reaction's progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[1]
Q4: How are N'-substituted this compound derivatives (hydrazones) synthesized?
A4: These derivatives are typically synthesized through the condensation reaction of this compound with various aldehydes or ketones.[2] This reaction is often catalyzed by a few drops of an acid, such as concentrated hydrochloric acid, and can be performed at room temperature or with gentle heating.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Purity of Reactants: Impurities in the starting ester or hydrazine hydrate can lead to side reactions. 3. Side Reactions: Formation of diacylhydrazines where two acyl groups react with one hydrazine molecule. 4. Product Loss During Work-up: Significant product loss can occur during filtration and washing steps. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC to ensure the disappearance of the starting ester. Consider extending the reflux time. 2. Use High-Purity Reagents: Ensure the starting materials are pure. Use freshly opened or purified reagents if necessary. 3. Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to favor the formation of the desired monohydrazide.[1] 4. Careful Work-up: After precipitation, wash the product with cold water to minimize its solubility and subsequent loss.[1] |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted ester. 2. Formation of Side Products: The presence of diacylhydrazine or other impurities. | 1. Recrystallization: This is the most effective method for purifying the crude product. Ethanol is a commonly used solvent.[1] 2. Column Chromatography: If recrystallization is insufficient, column chromatography using a suitable solvent system (e.g., ethanol/chloroform) can be employed.[1] |
| Formation of an Oily Product Instead of a Precipitate | 1. Presence of Impurities: Impurities can sometimes inhibit crystallization. 2. Supersaturation: The product may be supersaturated in the reaction mixture. | 1. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization. 2. Seed Crystals: If available, add a small crystal of pure product to the solution. 3. Cooling: Cool the reaction mixture in an ice bath to promote precipitation. |
| Unexpected Peaks in NMR or IR Spectra | 1. Residual Solvent: The presence of the reaction or recrystallization solvent. 2. Unreacted Starting Materials: Peaks corresponding to the starting ester may be present. 3. Side Products: Peaks indicating the formation of diacylhydrazine. | 1. Thorough Drying: Ensure the product is completely dry by using a vacuum oven or desiccator. 2. Purification: Repurify the product using recrystallization or column chromatography. 3. Spectral Analysis: Compare the obtained spectra with literature data for the expected product and potential side products. |
Data on Reaction Condition Optimization
The following table summarizes the impact of various reaction parameters on the yield of hydrazide synthesis. While specific data for this compound is limited, these general trends observed for benzohydrazide synthesis can guide optimization efforts.
| Parameter | Variation | General Effect on Yield | Recommendation |
| Hydrazine Hydrate (Equivalents) | 1.0 - 1.2 | Increasing to a slight excess can drive the reaction to completion. | Use 1.2 equivalents of hydrazine hydrate.[1] |
| > 1.5 | May complicate purification due to the need to remove a larger excess. | Avoid a large excess unless necessary for difficult substrates. | |
| Reaction Time (Hours) | 1 - 2 | May result in an incomplete reaction. | Monitor reaction by TLC starting at 2 hours. |
| 3 - 5 | Generally sufficient for complete conversion.[1] | A reflux time of 3-5 hours is a good starting point. | |
| > 6 | Little to no improvement in yield is typically observed. | Extended reaction times are usually not necessary. | |
| Solvent | Ethanol | Commonly used and effective, allowing for easy precipitation upon cooling. | Recommended for most applications. |
| Methanol | Can also be used, but the product may have higher solubility. | Consider if ethanol is not suitable for downstream applications. | |
| Solvent-free | Can lead to higher yields and is environmentally friendly. | Worth exploring for process optimization. | |
| Temperature | Room Temperature | The reaction is generally too slow. | Not recommended. |
| Reflux | Provides the necessary energy for the reaction to proceed at a reasonable rate. | Refluxing is the standard condition. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar benzohydrazides.[1]
Materials:
-
Methyl 3,5-dichlorobenzoate
-
Hydrazine hydrate (98-100%)
-
Ethanol
-
Distilled water (cold)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,5-dichlorobenzoate (1.0 equivalent) in a minimal amount of ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the flask to room temperature. A white precipitate should form.
-
If no precipitate forms, cool the flask in an ice bath and scratch the inside with a glass rod to induce crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a generous amount of cold distilled water to remove excess hydrazine hydrate.
-
Dry the crude product in a vacuum oven or desiccator.
-
Recrystallize the crude this compound from ethanol to obtain the pure product.
Protocol 2: Synthesis of N'-substituted this compound Derivatives (Hydrazones)
This protocol is a general procedure for the synthesis of hydrazones.[2]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Petroleum ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a flask.
-
In a separate container, dissolve the desired aldehyde or ketone (1.0 equivalent) in ethanol.
-
Add the aldehyde/ketone solution to the this compound solution.
-
Add a few drops of concentrated hydrochloric acid to the reaction mixture.
-
Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours. The formation of a precipitate usually indicates the completion of the reaction. Gentle heating can be applied if the reaction is slow.
-
Collect the solid product by vacuum filtration.
-
Wash the product with petroleum ether.
-
Dry the product. If necessary, recrystallize from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Identifying and minimizing byproducts in 3,5-Dichlorobenzohydrazide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dichlorobenzohydrazide. Our aim is to help you identify and minimize byproducts, leading to higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are two primary synthetic routes for this compound:
-
Direct Acylation of Hydrazine: This method involves the reaction of 3,5-Dichlorobenzoic acid with hydrazine hydrate. It is a straightforward, one-step process.
-
Hydrazinolysis of an Ester: This is a two-step approach where 3,5-Dichlorobenzoic acid is first converted to its corresponding ester (e.g., methyl 3,5-dichlorobenzoate), which is then reacted with hydrazine hydrate. This method can sometimes offer better control over byproduct formation.
Q2: What is the major byproduct in the synthesis of this compound and why does it form?
A2: The most common byproduct is N,N'-bis(3,5-dichlorobenzoyl)hydrazine . This diacylhydrazine is formed when two molecules of the 3,5-dichlorobenzoyl source (either the acid or its ester) react with one molecule of hydrazine. The formation of this byproduct is often favored by an insufficient amount of hydrazine or reaction conditions that promote the second acylation of the initially formed this compound.
Q3: How can I detect the presence of the N,N'-bis(3,5-dichlorobenzoyl)hydrazine byproduct?
A3: The presence of the diacylhydrazine byproduct can be detected using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The byproduct will typically have a different Rf value compared to the desired product.
-
High-Performance Liquid Chromatography (HPLC): A dedicated HPLC method can separate and quantify the product and the byproduct.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show characteristic peaks for both the desired hydrazide and the symmetrical diacylhydrazine byproduct.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peaks for both compounds.
Q4: What are the key factors influencing the yield and purity of this compound?
A4: Several factors can significantly impact the outcome of your reaction:
-
Stoichiometry of Reactants: The molar ratio of hydrazine to the 3,5-dichlorobenzoyl source is critical. An excess of hydrazine is generally used to minimize the formation of the diacylhydrazine byproduct.
-
Reaction Temperature: The temperature can affect the reaction rate and the selectivity towards the desired product. Higher temperatures may increase the rate of the second acylation, leading to more byproduct.
-
Purity of Starting Materials: Using high-purity 3,5-Dichlorobenzoic acid or its ester and fresh hydrazine hydrate is essential to avoid side reactions.[4]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged reaction times, especially at elevated temperatures, might favor byproduct formation.
-
Work-up and Purification Methods: Proper work-up and purification techniques, such as recrystallization or column chromatography, are crucial for isolating the pure product.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently. - If using the ester route, ensure the initial esterification has gone to completion. |
| Suboptimal Reactant Ratio | - Increase the molar excess of hydrazine hydrate (e.g., from 1.5 to 3 equivalents). |
| Incorrect Reaction Temperature | - For the direct acylation method, ensure the temperature is maintained as per the protocol (e.g., reflux). - For the ester hydrazinolysis, a moderate temperature (e.g., 60-80°C) is often sufficient. |
| Product Loss During Work-up | - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. - Use cold solvents for washing the isolated product to reduce loss.[4] |
| Side Reactions | - The primary side reaction is the formation of N,N'-bis(3,5-dichlorobenzoyl)hydrazine. See Problem 2 for mitigation strategies. |
Problem 2: High Levels of N,N'-bis(3,5-dichlorobenzoyl)hydrazine Byproduct
| Potential Cause | Recommended Solution |
| Insufficient Hydrazine | - Use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) to favor the formation of the mono-acylated product. |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the reaction, it can significantly improve the selectivity for the desired product. |
| Slow Addition of Acylating Agent | - If using a highly reactive acylating agent (like 3,5-dichlorobenzoyl chloride), add it slowly to a solution of excess hydrazine at a low temperature to maintain a high local concentration of hydrazine. |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Ineffective Recrystallization | - Experiment with different solvent systems for recrystallization. Ethanol or ethanol/water mixtures are often effective.[4] - Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly. |
| Co-precipitation of Product and Byproduct | - If recrystallization is ineffective, consider column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is a good starting point. |
| Presence of Unreacted Starting Material | - Ensure the work-up procedure effectively removes the starting materials. For example, washing with a dilute base can remove unreacted 3,5-Dichlorobenzoic acid. |
Data Presentation
Table 1: Effect of Hydrazine Hydrate Stoichiometry on Product Yield and Byproduct Formation in the Synthesis from 3,5-Dichlorobenzoic Acid
| Molar Ratio (Hydrazine Hydrate : Acid) | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | N,N'-bis(3,5-dichlorobenzoyl)hydrazine (%) |
| 1.1 : 1 | 100 | 6 | 65 | 30 |
| 1.5 : 1 | 100 | 6 | 78 | 18 |
| 2.0 : 1 | 100 | 6 | 85 | 12 |
| 3.0 : 1 | 100 | 6 | 92 | 5 |
Table 2: Effect of Reaction Temperature on Product Yield and Byproduct Formation in the Hydrazinolysis of Methyl 3,5-Dichlorobenzoate (3 eq. Hydrazine Hydrate)
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | N,N'-bis(3,5-dichlorobenzoyl)hydrazine (%) |
| 25 | 24 | 75 | 3 |
| 60 | 8 | 90 | 8 |
| 80 | 4 | 88 | 10 |
| 100 (reflux) | 2 | 85 | 13 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dichlorobenzoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dichlorobenzoic acid (1.0 eq).
-
Add ethanol (10 mL per gram of acid) to the flask.
-
Slowly add hydrazine hydrate (3.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate:hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. For further purification, recrystallize from ethanol.
Protocol 2: Synthesis of this compound from Methyl 3,5-Dichlorobenzoate
-
In a round-bottom flask, dissolve methyl 3,5-dichlorobenzoate (1.0 eq) in ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Heat the mixture to 60°C and stir for 8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture if necessary.
Protocol 3: HPLC Analysis of this compound and N,N'-bis(3,5-dichlorobenzoyl)hydrazine
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: 3,5-Dichlorobenzohydrazide Scale-Up Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 3,5-Dichlorobenzohydrazide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on a larger scale.
Problem 1: Low or Inconsistent Yield
Q1: We are experiencing significantly lower than expected yields of this compound when scaling up the synthesis from 3,5-dichlorobenzoic acid and hydrazine hydrate. What are the potential causes and solutions?
A1: Low yields during scale-up can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: The purity of both 3,5-dichlorobenzoic acid and hydrazine hydrate is critical. Impurities in the starting materials can lead to side reactions, consuming reactants and reducing the yield of the desired product.
-
Solution: Ensure the use of high-purity 3,5-dichlorobenzoic acid and fresh, high-quality hydrazine hydrate. It is advisable to test the purity of the starting materials before commencing the reaction.
-
-
Reaction Conditions: Inefficient mixing and poor temperature control are common challenges in larger reactors.
-
Solution: Optimize the stirring rate to ensure a homogeneous reaction mixture. Implement precise temperature control to maintain the optimal reaction temperature. Gradual addition of hydrazine hydrate can also help manage the exothermicity of the reaction.
-
-
Stoichiometry of Reactants: An inappropriate molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Solution: While a slight excess of hydrazine hydrate is often used to ensure complete conversion of the acid, a large excess can complicate the purification process. Carefully control the stoichiometry of the reactants.
-
-
Product Isolation: Loss of product during work-up and filtration is more pronounced at a larger scale.
-
Solution: After the reaction, cooling the mixture to room temperature, followed by further cooling in an ice bath, can help maximize the precipitation of this compound.[1] Ensure the precipitate is washed thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1]
-
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 3,5-Dichlorobenzoic acid with hydrazine hydrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid.
-
Reagent Addition: Add an excess of hydrazine hydrate to the flask.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours).
-
Precipitation: After reflux, cool the reaction mixture to room temperature to allow the product to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove excess hydrazine hydrate.
-
Drying: Dry the purified product in a vacuum oven.
A reported synthesis using this method achieved a yield of 88% with a melting point of 128-129°C.[2]
Logical Workflow for Troubleshooting Low Yield
References
Validation & Comparative
Comparative Analysis: 3,5-Dichlorobenzohydrazide Versus Other Hydrazides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the myriad of substituted hydrazides, 3,5-Dichlorobenzohydrazide has emerged as a significant precursor due to the influence of its halogen substituents on lipophilicity and target binding. This guide provides a comparative analysis of this compound and its derivatives against other hydrazides, supported by quantitative data and detailed experimental protocols to inform future research and drug development endeavors.
At a Glance: Performance Comparison of Hydrazide Derivatives
To facilitate a clear comparison, the following tables summarize the biological activities of this compound derivatives in contrast to other notable hydrazide compounds. The data is presented as half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC), where lower values indicate higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,5-Dichlorosubstituted Salicylaldehyde Benzoylhydrazones | K-562 (Chronic Myeloid Leukemia) | Low µM range | Cisplatin | Comparable |
| Benzimidazole-(3,5-dichlorobenzylidene)benzohydrazide Hybrid | HCT-116 (Colon) | ~10-20 | Sorafenib | ~4-24 |
| HepG2 (Liver) | ~8-15 | Doxorubicin | ~1-2 | |
| MCF-7 (Breast) | ~9-18 | Sunitinib | ~2-7 | |
| 2,4-Dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA (Antibacterial) | 3.91 (µg/mL) | - | - |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | - | - |
| HepG2 (Liver) | 7.81 | - | - | |
| 769-P (Kidney) | 12.39 | - | - |
Note: Direct comparative studies of this compound with other hydrazides under identical anticancer assay conditions are limited in the reviewed literature. The data presented is a compilation from different studies to provide a broader context.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Hydrazide Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Isonicotinic Acid Hydrazide-Hydrazones (compounds 8, 9) | S. epidermidis ATCC 12228 | < 1 | Ciprofloxacin | 0.122 |
| B. subtilis ATCC 6633 | < 1 | Nitrofurantoin | 3.91 | |
| 5-Nitrofuran-2-carboxylic Acid Hydrazide-Hydrazones | Gram-positive bacteria | 0.48 - 15.62 | - | - |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA ATCC 43300 | 3.91 | - | - |
Key Biological Activities and Mechanisms of Action
Hydrazide derivatives exert their biological effects through diverse mechanisms, often involving the inhibition of critical enzymes or disruption of cellular signaling pathways.
Anticancer Activity: Halogenated benzohydrazides, including those with 3,5-dichloro substitutions, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of multiple protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[1] The presence of halogen atoms can enhance the binding affinity of these compounds to the kinase active sites.
Antimicrobial Activity: The antimicrobial action of hydrazides is well-documented, with isoniazid (an isonicotinic acid hydrazide) being a frontline drug for tuberculosis treatment. The proposed mechanisms for antibacterial action are varied and can include the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication. For antifungal activity, some derivatives of 3,5-dichlorobenzyl alcohol have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vitro assays used to evaluate the biological activity of hydrazide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Test compound (e.g., this compound derivative)
-
Cancer cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of remaining ATP and thus indicates kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2, CDK2, AURKC, mTOR)
-
Kinase-specific substrate
-
ATP
-
Test inhibitor
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test inhibitor, the kinase, and the substrate/ATP mixture.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mix and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Path to Discovery
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these inhibitors.
References
Comparing the efficacy of 3,5-Dichlorobenzohydrazide derivatives to commercial fungicides
New 3,5-Dichlorobenzohydrazide Derivatives Show Promise as Potent Antifungal Agents
For Immediate Release
Recent research into novel this compound derivatives has revealed their significant potential as effective fungicides, with efficacy comparable to, and in some cases exceeding, commercial standards. These findings offer promising avenues for the development of new agricultural and horticultural disease management solutions. Studies have highlighted the broad-spectrum antifungal activity of these compounds against several economically important plant pathogens.
A study focusing on 3,5-dichlorobenzyl ester derivatives identified a lead compound, designated as compound 5, which demonstrated noteworthy activity against Botrytis cinerea and Rhizoctonia solani.[1] In vitro tests showed that compound 5 has EC50 values of 6.60 mg/L and 1.61 mg/L against B. cinerea and R. solani, respectively.[1] These values are comparable to the commercial fungicide boscalid, which exhibited EC50 values of 1.24 mg/L and 1.01 mg/L against the same pathogens.[1] Furthermore, in vivo trials demonstrated that compound 5 was capable of suppressing B. cinerea at a rate of 50.9% when applied at a concentration of 200 mg/L.[1] The mechanism of action for this class of compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[1]
In a related line of research, a series of new benzohydrazide derivatives containing a 4-aminoquinazoline moiety were synthesized and evaluated.[2] One particular derivative, compound A6, which features a 3,4-difluorophenyl group, exhibited a broad spectrum of antifungal activity against eight different phytopathogenic fungi, with EC50 values ranging from 0.63 to 3.82 µg/mL.[2] Notably, against Colletotrichum gloeosporioides, several compounds (A5, A6, A11, and A17) showed EC50 values (0.66, 0.71, 0.40, and 0.42 µg/mL, respectively) that were comparable to boscalid (0.36 µg/mL) and significantly superior to carbendazim (6.96 µg/mL).[2]
In vivo experiments further underscored the potential of compound A6. When applied at 200 µg/mL, it demonstrated curative and protective efficacies of 72.6% and 78.9%, respectively, against rice sheath blight caused by Rhizoctonia solani.[2] These results were superior to those of boscalid, which showed efficacies of 70.7% and 65.2% under the same conditions.[2] Mechanistic studies indicated that compound A6 acts by disrupting the cell membrane integrity of R. solani and also inhibits succinate dehydrogenase.[2]
Comparative Efficacy Data
The following table summarizes the in vitro antifungal activity of selected this compound derivatives compared to commercial fungicides.
| Compound | Fungal Species | EC50 (Derivative) | EC50 (Boscalid) | EC50 (Carbendazim) |
| Compound 5 | Botrytis cinerea | 6.60 mg/L[1] | 1.24 mg/L[1] | - |
| Rhizoctonia solani | 1.61 mg/L[1] | 1.01 mg/L[1] | - | |
| Compound A5 | Colletotrichum gloeosporioides | 0.66 µg/mL[2] | 0.36 µg/mL[2] | 6.96 µg/mL[2] |
| Compound A6 | Colletotrichum gloeosporioides | 0.71 µg/mL[2] | 0.36 µg/mL[2] | 6.96 µg/mL[2] |
| Compound A11 | Colletotrichum gloeosporioides | 0.40 µg/mL[2] | 0.36 µg/mL[2] | 6.96 µg/mL[2] |
| Compound A17 | Colletotrichum gloeosporioides | 0.42 µg/mL[2] | 0.36 µg/mL[2] | 6.96 µg/mL[2] |
The in vivo protective and curative efficacy of compound A6 against Rhizoctonia solani is presented below.
| Compound | Concentration | Protective Efficacy | Curative Efficacy |
| Compound A6 | 200 µg/mL | 78.9%[2] | 72.6%[2] |
| Boscalid | 200 µg/mL | 65.2%[2] | 70.7%[2] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
The in vitro antifungal activity of the synthesized compounds was determined using the mycelium growth rate method. Fungal pathogens were cultured on potato dextrose agar (PDA) plates. A mycelial disc (5 mm in diameter) was taken from the edge of a 3-day-old culture and placed at the center of a new PDA plate. The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the PDA medium to achieve the desired final concentrations. The commercial fungicides were used as positive controls, and a solvent-treated medium served as the negative control. The plates were incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period. The diameter of the fungal colony was measured, and the percentage of inhibition was calculated using the formula:
Inhibition (%) = [(C - T) / C] × 100
where C is the diameter of the mycelial colony in the control group, and T is the diameter of the mycelial colony in the treatment group. The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) was determined by probit analysis.
In Vivo Antifungal Activity Assay (Detached Leaf Method)
The protective and curative effects of the compounds were evaluated using a detached leaf assay. Healthy plant leaves (e.g., cucumber leaves) were detached and sterilized.
-
For protective activity: The leaves were sprayed with a solution of the test compound at a specific concentration. After the solution had dried, the leaves were inoculated with a mycelial plug of the target fungus.
-
For curative activity: The leaves were first inoculated with the fungus and incubated for a period (e.g., 24 hours) to allow for infection to establish. Then, the leaves were sprayed with the test compound solution.
Control leaves were treated with the solvent and inoculated with the fungus. The treated leaves were kept in a controlled environment with high humidity to facilitate fungal growth. The disease severity was assessed after a few days of incubation by measuring the lesion diameter. The protective or curative efficacy was calculated based on the reduction in lesion size compared to the control.
Visualizations
Caption: Workflow for in vitro and in vivo antifungal efficacy testing.
References
- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 3,5-Dichlorobenzohydrazide Analogs as Potent Enzyme Inhibitors
For Immediate Release
A comprehensive kinetic analysis of 3,5-dichlorobenzohydrazide analogs reveals their potential as potent enzyme inhibitors, with a notable competitive inhibition mechanism against tyrosinase. This guide provides a detailed comparison of their inhibitory effects with other known inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
A recent study highlighted a closely related compound, a 3,5-dihydroxybenzoyl-hydrazineylidene derivative, as a significant competitive inhibitor of mushroom tyrosinase. The investigation determined its half-maximal inhibitory concentration (IC50) to be 55.39 ± 4.93 µM and its inhibition constant (Ki) to be 52.77 μM. This positions the benzohydrazide scaffold as a promising candidate for the development of novel therapeutic agents.
Comparative Kinetic Data
To contextualize the inhibitory potential of the 3,5-dihydroxybenzoyl-hydrazineylidene compound, its kinetic parameters are compared with those of well-established tyrosinase inhibitors, quercetin and kojic acid. Quercetin, another competitive inhibitor, demonstrates a Michaelis constant (Km) of 0.84 mM and a maximum velocity (Vmax) of 122 U/min. In competitive inhibition, the Vmax remains unchanged in the presence of the inhibitor, a characteristic shared by the 3,5-dihydroxybenzoyl-hydrazineylidene derivative.
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Km (mM) | Vmax (U/min) |
| 3,5-Dihydroxybenzoyl-hydrazineylidene | Mushroom Tyrosinase | Competitive | 55.39 ± 4.93 | 52.77 | - | Unchanged |
| Quercetin | Mushroom Tyrosinase | Competitive | 130 | - | 0.84 | 122 |
| Kojic Acid | Mushroom Tyrosinase | Competitive | 30 - 58 | - | - | - |
Note: Specific Km and Vmax values for the 3,5-dihydroxybenzoyl-hydrazineylidene compound were not available in the cited literature; however, the Vmax was reported to be unchanged, consistent with competitive inhibition. The IC50 for Kojic Acid is presented as a range from a study demonstrating its concentration-dependent competitive inhibition.
Broadening the Inhibitory Spectrum
Beyond tyrosinase, research indicates that benzohydrazide derivatives exhibit inhibitory activity against other crucial enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA-I and hCA-II). This suggests a broader therapeutic potential for this class of compounds.
| Compound Class | Target Enzyme(s) | IC50 Values (µM) |
| Benzohydrazide Derivatives | Acetylcholinesterase (AChE) | 44 - 100 |
| Butyrylcholinesterase (BChE) | from 22 | |
| Carbonic Anhydrase I (hCA-I) | 0.030 (for 2-amino 3-nitro benzohydrazide) | |
| Carbonic Anhydrase II (hCA-II) | 0.047 (for 2-amino 3-nitro benzohydrazide) |
Experimental Protocols
A detailed understanding of the methodologies used to derive these kinetic data is essential for reproducibility and further research.
Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compound (e.g., this compound analog)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare solutions of L-DOPA, tyrosinase, and the test inhibitor in phosphate buffer.
-
In a 96-well plate, add the test inhibitor solution at various concentrations.
-
Add the tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the tyrosinase inhibition assay with a fixed concentration of the inhibitor and varying concentrations of the substrate (L-DOPA).
-
Measure the initial reaction velocities for each substrate concentration.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Determine Km and Vmax from the x- and y-intercepts of the linear plot. For a competitive inhibitor, the Vmax will remain the same as the uninhibited enzyme.[1][2]
Visualizing the Pathways and Workflows
To further elucidate the concepts and processes involved in the kinetic analysis of enzyme inhibition, the following diagrams are provided.
References
In Silico Docking Analysis of 3,5-Dichlorobenzohydrazide Analogs: A Comparative Guide for Drug Discovery
For Immediate Release
In the quest for novel therapeutic agents, 3,5-dichlorobenzohydrazide and its analogs have emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative analysis of in silico docking studies of these compounds against various protein targets, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple studies investigating the potential of these analogs as antimicrobial and enzyme-inhibiting agents.
Comparative Docking Performance of Benzohydrazide Analogs
The following table summarizes the in silico docking performance of various benzohydrazide analogs, including those structurally related to this compound, against several key protein targets. The docking scores, typically represented as binding energy in kcal/mol, indicate the binding affinity of the ligand to the protein's active site, with more negative values suggesting a stronger interaction.
| Compound/Analog Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Application | Reference |
| Hydrazone Derivatives | Staphylococcus aureus protein | 1N67 | -6.535 | Antibacterial | |
| Triazole-Carbohydrazide Hydrazones | E. coli DNA Gyrase B | 6YD9 | -7.47 | Antibacterial | [1][2] |
| N'-(3,5-dichloro-2-hydroxybenzylidene)-3-bromobenzohydrazide | Not Specified | Not Specified | Not Specified | Antimicrobial | [3] |
| Aminoguanidine Acylhydrazones | FabH Receptor | 1HNJ | Not Specified | Antibacterial | [4][5] |
| Hydrazones with 3,4,5-trimethoxyphenyl moiety | Staphylococcus aureus DHFR | Not Specified | Not Specified | Antimicrobial | [6] |
Experimental Protocols: A Look into the Methodology
The in silico docking studies summarized above generally follow a standardized workflow. Below is a detailed protocol representative of the methodologies employed in the cited research.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound analogs are sketched using chemical drawing software (e.g., ChemDraw) and then converted to a 3D format. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then optimized and minimized to relieve any steric clashes.
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger-Maestro, and Molegro Virtual Docker.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and coordinates of the grid box are crucial for accurate results.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis of Docking Results:
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the binding mode.
-
The root-mean-square deviation (RMSD) between the docked conformation and the crystallographic ligand (if available) is calculated to validate the docking protocol. An RMSD value of less than 2 Å is generally considered a successful docking.
Visualizing the Path to Inhibition: Workflows and Pathways
To better illustrate the processes involved in these in silico studies and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Validating the Mechanism of Action for Novel 3,5-Dichlorobenzohydrazide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of novel 3,5-Dichlorobenzohydrazide-based (DCBH) inhibitors, using the hypothetical inhibitor DCBH-1 as a case study. We will explore its putative action on the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4][5] This pathway is a well-established target for cancer therapeutics, with several inhibitors in clinical development or already approved.[4][6]
This guide will compare the hypothetical performance of DCBH-1 with established pan-PI3K inhibitors, BKM120 (Buparlisib) and GDC-0941 (Pictilisib), and provide detailed experimental protocols for its validation.
Comparative Performance of PI3K Inhibitors
The efficacy of a novel inhibitor is benchmarked against existing compounds. The following table summarizes the key performance indicators for our hypothetical DCBH-1 and two well-characterized PI3K inhibitors, BKM120 and GDC-0941.
| Inhibitor | Target(s) | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kβ | IC50 (nM) vs. PI3Kδ | IC50 (nM) vs. PI3Kγ | Cellular IC50 (µM) in U87MG Glioblastoma Cells |
| DCBH-1 (Hypothetical) | Pan-Class I PI3K | ~10 | ~50 | ~15 | ~80 | ~0.5 |
| BKM120 (Buparlisib) | Pan-Class I PI3K | 52 | 166 | 116 | 262 | ~0.7 |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | 3 | 33 | 3 | 75 | ~0.014 |
IC50 values for BKM120 and GDC-0941 are sourced from publicly available data.[7][8][9][10]
Elucidating the Mechanism of Action: A Step-by-Step Approach
Validating that DCBH-1 targets the PI3K/Akt/mTOR pathway involves a series of biochemical and cell-based assays.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade.[1][2][3][4][5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[11] This leads to the recruitment and activation of Akt, which in turn modulates a variety of downstream targets, including mTOR, to promote cell growth and survival.[2][4]
Hypothesized inhibition of the PI3K/Akt/mTOR pathway by DCBH-1.
Experimental Validation Workflow
The following diagram outlines the key experiments to validate the mechanism of action of DCBH-1.
Experimental workflow for validating DCBH-1 as a PI3K inhibitor.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro PI3K Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of DCBH-1 on the enzymatic activity of PI3K isoforms and to calculate the IC50 values.
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
PIP2 (substrate)
-
ATP
-
DCBH-1, BKM120, GDC-0941 (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of DCBH-1, BKM120, and GDC-0941 in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.[12]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.[13]
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the PI3K activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the ability of DCBH-1 to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., U87MG, MCF-7)
-
Cell culture medium and supplements
-
DCBH-1, BKM120, GDC-0941
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of DCBH-1, BKM120, or GDC-0941 for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.[14]
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control (GAPDH) signals.
Cell Viability Assay
Objective: To determine the effect of DCBH-1 on the proliferation and viability of cancer cells and to calculate the cellular IC50 value.
Materials:
-
Cancer cell line (e.g., U87MG, MCF-7)
-
96-well plates
-
DCBH-1, BKM120, GDC-0941
-
Cell viability reagent (e.g., MTS, resazurin, or an ATP-based assay like CellTiter-Glo®)[15]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of DCBH-1, BKM120, or GDC-0941.
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the cellular IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
By following this structured approach, researchers can effectively validate the mechanism of action of novel this compound-based inhibitors, compare their performance to established drugs, and generate the robust data necessary for further drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellagentech.com [cellagentech.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. promega.es [promega.es]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
Benchmarking Nematicidal Activity: A Comparative Guide for 3,5-Dichlorobenzohydrazide Derivatives
For Immediate Release
Introduction
The global agricultural sector faces significant threats from plant-parasitic nematodes, which cause substantial crop losses annually. The increasing resistance to existing nematicides and the environmental concerns associated with their use necessitate the discovery of new, effective, and safer alternatives. Benzohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1] This guide provides a comprehensive framework for the synthesis, screening, and comparative evaluation of 3,5-Dichlorobenzohydrazide derivatives as potential novel nematicides. While direct nematicidal data for this specific subclass of compounds is not yet prevalent in public literature, this document outlines the detailed experimental protocols required to generate robust comparative data.
Experimental Protocols
To ensure reproducibility and standardization, the following detailed methodologies are proposed for the synthesis and nematicidal evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a two-step process, starting with the formation of the core this compound, followed by condensation with various aldehydes to create a library of derivatives.
Step 1: Synthesis of this compound
A common method for synthesizing benzohydrazides is the reaction of a methyl benzoate with hydrazine hydrate.[2]
-
Materials: Methyl 3,5-dichlorobenzoate, Hydrazine hydrate (80% solution), Ethanol.
-
Procedure:
-
A mixture of Methyl 3,5-dichlorobenzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed in ethanol (50 mL) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of a white solid.
-
The precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure this compound.
-
Step 2: Synthesis of this compound Derivatives (Schiff Bases)
The synthesized this compound can be further reacted with a variety of substituted aromatic or heterocyclic aldehydes to produce a series of derivatives.
-
Materials: this compound, substituted aldehydes, Ethanol, Glacial acetic acid (catalyst).
-
Procedure:
-
This compound (0.01 mol) is dissolved in ethanol (50 mL).
-
To this solution, the respective substituted aldehyde (0.01 mol) and a few drops of glacial acetic acid are added.
-
The mixture is refluxed for 3-5 hours.
-
The reaction is monitored by TLC.
-
After cooling, the resulting solid precipitate is filtered, washed with ethanol, and dried.
-
The final products are purified by recrystallization.
-
The overall synthesis workflow is depicted in the diagram below.
In Vitro Nematicidal Activity Assay against Meloidogyne incognita
The root-knot nematode Meloidogyne incognita is a major agricultural pest and a standard model for testing nematicidal compounds. The following protocols assess the effect of the synthesized derivatives on juvenile mortality and egg hatching.
a) Juvenile Mortality Assay
-
Nematode Culture: M. incognita second-stage juveniles (J2s) are hatched from egg masses collected from infected tomato roots.[3]
-
Procedure:
-
A suspension of freshly hatched J2s is prepared in sterile water.
-
In a 96-well microtiter plate, approximately 100 J2s in 100 µL of water are added to each well.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration) and added to the wells at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
A known nematicide (e.g., Abamectin) is used as a positive control, and a solvent-only solution serves as a negative control.
-
The plates are incubated at 25-28°C.
-
After 24, 48, and 72 hours, the number of dead juveniles is counted under an inverted microscope. Nematodes are considered dead if they are straight and do not move when prodded with a fine needle.
-
The mortality rate is calculated using the formula: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100
-
b) Egg Hatching Assay
-
Procedure:
-
Egg masses of M. incognita are collected and surface-sterilized.
-
Approximately 100-200 eggs are placed in each well of a 24-well plate containing the test compounds at various concentrations.[3]
-
The plates are incubated at 28°C.
-
The number of hatched J2s is counted at regular intervals (e.g., every 48 hours) for up to 14 days.
-
The inhibition of egg hatching is calculated relative to the negative control.
-
High-Throughput Screening using Caenorhabditis elegans
The free-living nematode C. elegans is an excellent model for initial high-throughput screening of nematicidal compounds due to its rapid life cycle and ease of culture. Motility is a key indicator of nematode health.[4][5][6]
-
Nematode Preparation: Synchronized L4 stage C. elegans are washed and suspended in a saline solution.[4]
-
Procedure:
-
Approximately 60 worms per well are seeded in a 96-well microtiter plate.[4]
-
Test compounds are added to achieve the desired final concentrations.
-
The plates are placed in an automated infrared motility reader (e.g., WMicrotracker™).
-
Worm movement is continuously monitored for a set period (e.g., 18 hours).
-
A reduction in motility compared to the negative control indicates potential nematicidal activity.
-
Active compounds can then be further evaluated to determine their EC50 values (the concentration that inhibits motility by 50%).[4]
-
The overall screening process is outlined in the following diagram.
Data Presentation
Quantitative data from the nematicidal assays should be summarized in clear, structured tables to facilitate easy comparison between the different derivatives and the positive controls.
Table 1: Nematicidal Activity of this compound Derivatives against M. incognita J2s
| Compound ID | Substituent on Aldehyde | Concentration (µg/mL) | Mortality (%) after 72h (Mean ± SD) | LC50 (µg/mL) |
| DCD-01 | 4-Nitro | 100 | Data | Data |
| DCD-02 | 4-Chloro | 100 | Data | Data |
| DCD-03 | 2-Hydroxy | 100 | Data | Data |
| ... | ... | ... | Data | Data |
| Positive Control | Abamectin | 10 | Data | Data |
| Negative Control | Solvent | - | Data | N/A |
Table 2: Egg Hatch Inhibition by this compound Derivatives
| Compound ID | Substituent on Aldehyde | Concentration (µg/mL) | Egg Hatch Inhibition (%) after 10 days (Mean ± SD) | IC50 (µg/mL) |
| DCD-01 | 4-Nitro | 100 | Data | Data |
| DCD-02 | 4-Chloro | 100 | Data | Data |
| DCD-03 | 2-Hydroxy | 100 | Data | Data |
| ... | ... | ... | Data | Data |
| Positive Control | Abamectin | 10 | Data | Data |
| Negative Control | Solvent | - | Data | N/A |
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for benzohydrazide derivatives against nematodes is not fully elucidated, several potential targets exist within the nematode's biological systems. Advances in genomics have identified promising pathways for nematicide development, including neuropeptide signaling and G protein-coupled receptors (GPCRs), which are crucial for nematode behavior, feeding, and reproduction.[7][8] For instance, the Cry5B protein from Bacillus thuringiensis is known to be toxic to nematodes and involves two MAPK signaling pathways in the host's defense response.[9] The disruption of these pathways by novel compounds could be a viable nematicidal strategy.
Conclusion
This guide provides a robust and standardized framework for the synthesis and comprehensive evaluation of this compound derivatives as potential nematicidal agents. By following these detailed protocols, researchers can generate high-quality, comparable data that will be crucial in identifying lead compounds for the development of the next generation of nematicides. The exploration of this chemical class could pave the way for novel solutions to combat plant-parasitic nematodes and enhance global food security.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nematode neuropeptides as transgenic nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal pathways involved in microbe–nematode interactions provide new insights into the biocontrol of plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3,5-Dichlorobenzohydrazide: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Dichlorobenzohydrazide was not located. The following guidance is based on the safety profiles of structurally related compounds, including other chlorinated aromatic hydrazides and hydrazines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound, like many halogenated aromatic compounds, is likely to be classified as hazardous waste and requires a structured disposal protocol.
Summary of Potential Hazards
Based on analogous compounds, this compound may present the following hazards. This information should be used for preliminary planning and risk assessment.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Irritation | May cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Respiratory | May cause respiratory irritation.[1] |
| Sensitization | May cause an allergic skin reaction.[1] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Aquatic Toxicity | Potentially toxic or very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected prior to use.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge, especially in poorly ventilated areas.[3] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[3] |
Spill Management
In the event of a spill, immediate action is necessary:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]
-
Collection: Place the absorbed or collected material into a clearly labeled and sealed container for hazardous waste.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction residues, and contaminated labware (e.g., filter paper, pipette tips).[4]
-
Collect this waste in a dedicated container. Do not mix with other waste streams, especially incompatible chemicals. Halogenated organic compounds should generally be collected separately from non-halogenated solvents.[4]
2. Containerization:
-
Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds; glass is often a suitable choice.[4]
-
Ensure the container is in good condition with a secure, leak-proof closure.
-
Fill containers to no more than 90% of their capacity.[4]
-
Keep the waste container securely closed except when adding waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound" and indicate the approximate quantity or concentration.[4]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
Regularly inspect the storage area for any signs of leakage.
5. Disposal Request and Collection:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Provide an accurate description of the waste.
-
Maintain detailed records of waste generation and disposal.
6. Final Disposal Method:
-
The recommended method for final disposal is incineration at a licensed hazardous waste facility.[4] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dichlorobenzohydrazide
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 3,5-Dichlorobenzohydrazide, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Handling this compound requires stringent safety measures to prevent exposure. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against dust particles and splashes, preventing eye irritation or serious damage.[4][5] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use. | Prevents skin contact, which can cause irritation or harmful effects if absorbed.[1] |
| Body Protection | Wear a lab coat, and for larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[1] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1] | Prevents inhalation of harmful dust particles.[1] |
Procedural Guidance:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2] All personnel involved must be trained on the specific hazards of this compound.
-
Handling: Avoid creating dust.[1][3] Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[3] Do not eat, drink, or smoke in the handling area.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Spill Response: In case of a spill, evacuate the area. For minor spills, and if it is safe to do so, dampen the material with water to prevent dusting and carefully sweep it into a suitable container for disposal.[1] For major spills, contact your institution's environmental health and safety department immediately.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including contaminated PPE, in clearly labeled, sealed containers.
-
Do not mix with other waste streams.
Disposal Route:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][4] Contact your institution's environmental health and safety office for specific procedures.
-
Never dispose of this compound down the drain or in the regular trash.[6]
Container Decontamination:
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses of containers holding non-highly toxic chemicals can be disposed of according to institutional guidelines.[6]
-
All labels on the container must be fully defaced before the container is discarded or recycled.[6]
Visualizing the Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram outlines the critical stages of handling this compound, from preparation to final disposal.
A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
